J-2156
Description
Properties
IUPAC Name |
(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNCZBXJSGKDLS-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848647-56-3 | |
| Record name | (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | J-2156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
J-2156: A Comprehensive Technical Guide to its SST4 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of J-2156, a potent and selective agonist for the somatostatin receptor subtype 4 (SST4). This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the SST4 receptor and as a potential therapeutic agent for various conditions, including pain and inflammation. This document collates key binding affinity and selectivity data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.
Core Data Presentation
The affinity and selectivity of this compound for human somatostatin receptors have been determined through rigorous radioligand binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's strong preference for the SST4 receptor.
Table 1: Radioligand Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | K_i_ (nM) | Selectivity (fold) vs. SST4 |
| SST1 | >1000 | >833 |
| SST2 | >5000 | >4167 |
| SST3 | 1400 | 1167 |
| SST4 | 1.2 | - |
| SST5 | 540 | 450 |
Data compiled from studies using Chinese hamster ovary (CHO) cells expressing human recombinant somatostatin receptors.
Table 2: Functional Potency of this compound at Human and Rat SST4 Receptors
| Receptor | IC_50_ (nM) |
| Human SST4 | 0.05 |
| Rat SST4 | 0.07 |
IC_50_ values were determined by forskolin-stimulated cAMP functional assays.
Experimental Protocols
The characterization of this compound's binding affinity and functional potency involves standardized in vitro experimental protocols. The following sections detail the methodologies employed in these key experiments.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (K_i_) of a compound for a specific receptor.
Objective: To determine the dissociation constant (K_i_) of this compound for each of the five human somatostatin receptor subtypes (SST1-5).
General Protocol:
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Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing one of the five human somatostatin receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding Experiment: The prepared cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Tyr³-somatostatin-14) and varying concentrations of the unlabeled competitor compound, this compound.
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Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Inhibition)
Functional assays are employed to determine the potency of a compound in eliciting a cellular response following receptor activation. For the SST4 receptor, which is coupled to a G_i/o_ protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound at the SST4 receptor.
General Protocol:
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Cell Culture: CHO cells expressing the SST4 receptor are cultured in appropriate media.
-
Stimulation of cAMP Production: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cAMP.
-
Treatment with this compound: The forskolin-stimulated cells are then treated with varying concentrations of this compound.
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Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of cAMP production is plotted, and the IC_50_ value is determined.
Signaling Pathways
The SST4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist like this compound initiates a cascade of intracellular events.
Upon binding of this compound, the SST4 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G_i/o_ protein. The activated Gα_i/o_ subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The βγ subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
The Intracellular Orchestra: A Technical Guide to the Downstream Signaling of J-2156
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core downstream signaling pathways activated by J-2156, a potent and selective agonist of the somatostatin receptor subtype 4 (SST4). Understanding these intricate molecular cascades is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of SST4 agonism in inflammatory and nociceptive conditions. This document provides a comprehensive overview of the signaling events, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of this compound's mechanism of action.
This compound and SST4 Receptor Engagement: The Initial Spark
This compound exhibits high affinity and selectivity for the SST4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This initial binding event is the critical first step that triggers a cascade of intracellular signaling events.
Quantitative Data: Receptor Binding Affinity and Potency
The binding affinity and functional potency of this compound for the SST4 receptor have been quantified in various studies. The following table summarizes key quantitative parameters.
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | hSST4 | 1.2 nM | [1] |
| IC50 | Human | hSST4 | 0.05 nM | [1] |
| IC50 | Rat | rSST4 | 0.07 nM | [1] |
| EC50 | Rat | SST4 | 11.6 nM (Substance P release inhibition) | [2][3] |
| EC50 | Rat | SST4 | 14.3 nM (CGRP release inhibition) | [2][3] |
The Bifurcating Signal: G-Protein Activation and Subunit Dissociation
Upon this compound binding, the SST4 receptor undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein of the Gi/o family. This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are now free to interact with their respective downstream effectors, initiating distinct signaling cascades.
The Gαi/o Subunit Pathway: Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including those involved in nociceptive signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
J-2156's Role in Modulating Sensory Neuropeptide Release: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of J-2156, a selective somatostatin receptor subtype 4 (sst₄) agonist, and its critical role in the modulation of sensory neuropeptide release. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and analgesic drug discovery.
Core Introduction: this compound and Sensory Neuropeptide Regulation
Sensory neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), are released from the peripheral terminals of capsaicin-sensitive sensory nerves.[1][2] This release is a key event in initiating neurogenic inflammation, characterized by vasodilation and plasma protein extravasation, and plays a significant role in the pathophysiology of various inflammatory diseases and pain states.[1]
This compound is a potent and highly selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst₄).[1][3] It has been instrumental in elucidating the inhibitory control of neuropeptide release. By activating prejunctional sst₄ receptors on sensory nerve endings, this compound effectively suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[1][3] This action makes it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory and analgesic drugs.[1][2]
Quantitative Data Presentation
The inhibitory potency of this compound on neuropeptide release and its effects on inflammatory models have been quantified across various studies. The following tables summarize these key quantitative findings.
Table 1: In Vitro Inhibition of Neuropeptide Release by this compound
| Neuropeptide | EC₅₀ (nM) | Experimental System |
| Substance P | 11.6 | Electrically stimulated isolated rat tracheae |
| CGRP | 14.3 | Electrically stimulated isolated rat tracheae |
| Somatostatin | 110.7 | Electrically stimulated isolated rat tracheae |
Data sourced from Helyes et al. (2006).[1][2]
Table 2: In Vivo Anti-Inflammatory and Anti-Hyperalgesic Efficacy of this compound
| Parameter | Effective Dose | Model | Species |
| Inhibition of Neurogenic Inflammation | 1-100 µg/kg (i.p.) | Mustard Oil-Induced Evans Blue Leakage | Rat |
| Inhibition of Non-Neurogenic Edema | 10-100 µg/kg (i.p.) | Dextran-Induced Paw Edema | Rat |
| Reduction of Mechanical Hyperalgesia | 0.1 mg/kg (minimal effective dose) | Complete Freund's Adjuvant (CFA) Model | Rat |
| Relief of Mechanical Allodynia (ED₅₀) | 3.7 mg/kg (i.p.) | Breast Cancer-Induced Bone Pain | Rat |
| Relief of Mechanical Hyperalgesia (ED₅₀) | 8.0 mg/kg (i.p.) | Breast Cancer-Induced Bone Pain | Rat |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the activity of this compound.
In Vitro Neuropeptide Release from Isolated Rat Tracheae
This protocol quantifies the inhibitory effect of this compound on the electrically-evoked release of sensory neuropeptides.
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Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in carbogen-gassed (95% O₂, 5% CO₂) Krebs solution. The tissue is then cut into rings.
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Incubation: Trachea rings are placed in incubation chambers and superfused with Krebs solution at 37°C.
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Stimulation and Sample Collection: After a 60-minute equilibration period, the tissue is subjected to electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 2 minutes) to evoke neuropeptide release. Superfusate fractions are collected before, during, and after stimulation.
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Drug Application: The protocol is repeated in the presence of varying concentrations of this compound (e.g., 10–2000 nM), which is added to the superfusion buffer.[1][2]
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Quantification: The concentrations of SP, CGRP, and somatostatin in the collected fractions are determined using specific radioimmunoassays (RIA).[1][2]
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Data Analysis: The stimulation-evoked release is calculated as the difference between the peptide content during stimulation and the basal release beforehand. The inhibitory effect of this compound is expressed as a percentage of the control (drug-free) stimulation, and EC₅₀ values are calculated.
In Vivo Mustard Oil-Induced Neurogenic Inflammation
This model assesses the ability of this compound to inhibit neurogenic plasma protein extravasation in vivo.
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Animal Preparation: Male rats are anesthetized. The saphenous vein is cannulated for intravenous administration of Evans blue dye (which binds to albumin) and the test compound.
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Drug Administration: this compound (e.g., 1–100 µg/kg) or its vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a set time (e.g., 20 minutes) before the inflammatory stimulus.[1]
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Induction of Inflammation: A solution of mustard oil (e.g., 1%) is applied topically to the dorsal skin of one hind paw to induce neurogenic inflammation. The contralateral paw receives the vehicle as a control.
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Quantification of Extravasation: After a defined period (e.g., 30 minutes), the animal is euthanized, and the skin from both hind paws is removed. The Evans blue dye is extracted from the tissue using formamide.
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Analysis: The concentration of the extracted dye is measured spectrophotometrically. The amount of plasma extravasation is calculated, and the percentage inhibition by this compound is determined by comparing it to the vehicle-treated group.[1][2]
Signaling Pathways and Experimental Visualization
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and workflows involved in this compound research.
Caption: this compound activates Gi-coupled sst₄ receptors, inhibiting the cAMP-PKA pathway to reduce neuropeptide release.
Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects in vivo.
Conclusion
This compound is a pivotal pharmacological agent for investigating the inhibitory mechanisms governing sensory neuropeptide release. Through its selective activation of sst₄ receptors, it potently suppresses the release of CGRP and Substance P, key mediators of neurogenic inflammation and pain.[1][3] The comprehensive data and detailed protocols provided in this guide underscore the utility of this compound in preclinical models. These findings support the sst₄ receptor as a viable therapeutic target for developing novel treatments for a range of inflammatory and chronic pain conditions, encouraging further exploration by researchers and drug development professionals.
References
- 1. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 4. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of J-2156
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a non-peptide small molecule with the systematic IUPAC name (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide .[1] It is characterized as a 1-naphthalenesulfonylamino-peptidomimetic compound.[1]
The chemical formula for this compound is C24H28N4O4S . A trifluoroacetate salt form of this compound is also reported, with the chemical formula C26H29F3N4O6S .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide | [1] |
| Chemical Formula | C24H28N4O4S | |
| Molecular Weight | 468.57 g/mol | |
| Form | Solid | |
| Color | White to off-white | |
| CAS Number | 848647-56-3 |
Synthesis of this compound
The specific, detailed synthesis protocol for this compound is proprietary information of Juvantia Pharma, the company credited with its synthesis, and is not publicly available.[1] However, based on the chemical structure of this compound, a plausible synthetic route can be proposed utilizing established principles of organic chemistry, primarily involving the formation of sulfonamide and amide bonds.
A potential retrosynthetic analysis suggests the disconnection of the molecule at the sulfonamide and the two amide linkages. The synthesis would likely involve the coupling of three key fragments:
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A protected 2,4-diaminobutanoic acid derivative.
-
4-methyl-1-naphthalenesulfonyl chloride.
-
A protected L-phenylalaninamide derivative.
The forward synthesis could proceed as follows:
Scheme 1: Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
This compound has been extensively evaluated in various preclinical models of pain and inflammation. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Assessment of Analgesic Efficacy: Mechanical Allodynia
The von Frey test is a standard method to assess mechanical allodynia (pain response to a non-painful stimulus) in rodents.
Protocol: Electronic von Frey Test in Rats
-
Animal Acclimatization: Rats are habituated to the testing environment for at least 30 minutes prior to testing. This involves placing them in individual acrylic glass enclosures on a wire mesh floor.[2] The environment should be quiet to minimize stress.[3]
-
Stimulation: A calibrated electronic von Frey filament is applied to the plantar surface of the rat's hind paw.[2][3] The filament is applied perpendicularly with a gradually increasing force.[3]
-
Measurement: The force at which the rat withdraws its paw is automatically recorded.[3]
-
Data Collection: Multiple measurements are taken for each animal, with a minimum of 3-5 minutes between stimulations on the same paw.[3] The "up-and-down" method may be employed to determine the 50% withdrawal threshold.[2]
-
Data Analysis: The paw withdrawal threshold (PWT) in grams is recorded. A significant increase in PWT in this compound-treated animals compared to vehicle-treated controls indicates an analgesic effect.
Table 2: Dosing and Efficacy of this compound in a Rat Model of Painful Diabetic Neuropathy
| Treatment Group | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect (Time) | Duration of Action | Reference |
| This compound | 10 | - | - | [4] |
| This compound | 20 | 0.75 h | 1.5 h | [4] |
| This compound | 30 | 1.5 h | > 3 h | [4] |
| Gabapentin | 100 | 1 h | > 3 h | [4] |
| Morphine | 1 (s.c.) | 1 h | > 3 h | [4] |
In Vitro and Ex Vivo Analysis of Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in pain and inflammation, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinase (p38 MAPK).
Protocol: Western Blotting for pERK1/2 in Rat Spinal Cord Tissue
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Tissue Collection and Lysis: Rats are euthanized at the time of peak effect of this compound. The lumbar spinal cord is rapidly dissected, and the dorsal horns are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Protocol: Immunohistochemistry for p-p38 MAPK in Rat Dorsal Root Ganglion (DRG)
-
Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The L4-L5 DRGs are dissected, post-fixed, and cryoprotected in sucrose.
-
Sectioning: 15-µm thick sections are cut on a cryostat.[5]
-
Immunostaining:
-
Sections are blocked with 2% goat serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.[5]
-
Sections are incubated with a primary antibody against phospho-p38 MAPK (e.g., rabbit anti-p-p38, 1:400) overnight at 4°C.[5]
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated goat anti-rabbit, 1:300) for 1 hour at room temperature.[5]
-
-
Imaging: Sections are mounted and visualized using a fluorescence microscope. For colocalization studies, double immunofluorescence with cell-specific markers (e.g., NeuN for neurons) can be performed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-Activated Protein Kinase Is Activated after a Spinal Nerve Ligation in Spinal Cord Microglia and Dorsal Root Ganglion Neurons and Contributes to the Generation of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
Unraveling the Pharmacokinetics and Bioavailability of J-2156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This compound has garnered significant interest for its potential therapeutic applications, particularly in the management of pain and inflammation.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for its continued development and potential clinical translation.
Core Pharmacokinetic and Bioavailability Data
Publicly available, detailed pharmacokinetic parameters for this compound are limited, with some data derived from in-house studies. The existing information, primarily from studies in rodents, offers initial insights into the compound's behavior in vivo.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Dose and Route | Source |
| Peak Plasma Concentration (Cmax) | 300 - 1,000 nM (estimated) | Wistar Han naive rats | 3-10 mg/kg (i.p.) | [4][5][6][7] |
| Plasma Concentration at 3h | 391 nM | Rats | 10 mg/kg (i.p.) | [8] |
| Time to Peak Effect (Tmax) | 0.75h (20 mg/kg), 1.5h (30 mg/kg) | STZ-diabetic rats | i.p. | [1] |
| Duration of Action | >3h (30 mg/kg) | STZ-diabetic rats | i.p. | [1][9] |
| Bioavailability | Gastrointestinal absorption implied | Rodents | Oral | [10] |
| Blood-Brain Barrier Penetration | Limited | Rodents | N/A | [1] |
It is important to note that diabetes may alter the pharmacokinetics of this compound, potentially underpinning differences in potency observed in some models.[1][9]
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to assess the effects of this compound.
Rodent Models of Pain and Inflammation
A variety of rodent models have been utilized to investigate the analgesic and anti-inflammatory properties of this compound.
-
Animals: Studies have predominantly used male Wistar rats and BALB/c mice.[4][10] In some pain models, Sprague Dawley rats were used.[2]
-
Drug Formulation and Administration: this compound is typically dissolved in saline for intraperitoneal (i.p.) injection.[4][8] For oral administration, the vehicle is not always specified.
-
Pain and Inflammation Models:
-
Neurogenic Inflammation: Induced by topical application of mustard oil or intraplantar injection of dextran or bradykinin. Plasma extravasation is quantified using the Evans blue dye leakage method.[10]
-
Painful Diabetic Neuropathy: Induced by streptozotocin (STZ) injection in rats. Mechanical allodynia is assessed using von Frey filaments.[1]
-
Breast Cancer-Induced Bone Pain: Induced by intra-tibial injection of Walker 256 breast cancer cells in rats. Mechanical allodynia and hyperalgesia are measured.[4][5][7]
-
Chronic Low Back Pain: Induced by puncturing intervertebral discs in rats. Mechanical hyperalgesia is assessed.[2]
-
Complete Freund's Adjuvant (CFA) Model: Used to induce inflammatory pain, with mechanical hyperalgesia as a key endpoint.[1][11]
-
-
Dosage: Efficacious doses of this compound have been reported to range from 0.01 to 30 mg/kg depending on the model and route of administration.[1]
In Vitro Neuropeptide Release Assay
-
Preparation: Isolated tracheae from rats are used to study the effect of this compound on the release of sensory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).
-
Stimulation: Electrical field stimulation is used to evoke neuropeptide release.
-
Quantification: The concentration of released neuropeptides is measured by radioimmunoassay.[10]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway of this compound and a typical experimental workflow.
Caption: SST4 Receptor Signaling Pathway for this compound.
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
References
- 1. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of the somatostatin sst4 receptor selective agonist this compound in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 5. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 10. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-inflammatory Properties of J-2156
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of J-2156, a selective agonist for the somatostatin receptor subtype 4 (sst4). The following sections detail the current understanding of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the sst4 receptor.[1][2] This G protein-coupled receptor is expressed on various cells involved in the inflammatory cascade, including sensory neurons and immune cells.[1][3] The activation of sst4 by this compound initiates a signaling cascade that leads to the inhibition of pro-inflammatory mediators and cellular processes.
A key mechanism is the inhibition of the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2][3] These neuropeptides are potent mediators of neurogenic inflammation, contributing to vasodilation and plasma protein extravasation.[1][2] By suppressing their release, this compound effectively mitigates this inflammatory response.
Furthermore, this compound has demonstrated direct inhibitory effects on non-neurogenic inflammatory processes and has shown efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.[1][2][3][4][5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from various preclinical studies, highlighting the potency and efficacy of this compound in different inflammatory models.
Table 1: In Vitro Inhibition of Neuropeptide Release by this compound
| Neuropeptide | EC50 (nM) |
| Substance P (SP) | 11.6[1][2] |
| Calcitonin Gene-Related Peptide (CGRP) | 14.3[1][2] |
| Somatostatin | 110.7[1][2] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound
| Inflammatory Model | Species | Route of Administration | Dose Range | Observed Effect |
| Mustard Oil-Induced Neurogenic Inflammation | Rat | i.p. | 1-100 µg/kg | Significant, but not dose-dependent, inhibition of plasma extravasation.[1][2] |
| Mustard Oil-Induced Neurogenic Inflammation | Mouse | i.p. | 10-100 µg/kg | Diminished ear swelling by up to 50%.[2] |
| Dextran-Induced Paw Edema | Rat | i.p. | 1-100 µg/kg | Inhibition of non-neurogenic paw swelling.[1][2] |
| Carrageenan-Induced Paw Edema | Rat | i.p. | 1-100 µg/kg | Inhibition of paw swelling.[2] |
| Bradykinin-Induced Plasma Extravasation | Rat | i.p. | 1-100 µg/kg | Inhibition of non-neurogenic plasma extravasation.[2] |
| Endotoxin-Evoked Lung Inflammation | Not Specified | Not Specified | Not Specified | Significantly diminished myeloperoxidase activity and IL-1β production.[1][2] |
| Adjuvant-Induced Chronic Arthritis | Rat | i.p. | 1-100 µg/kg | Inhibition of chronic edema and arthritic changes.[1][2][3][4] |
| Complete Freund's Adjuvant (CFA) Model | Rat | i.p. | 0.1 mg/kg | Minimal effective dose for reducing hyperalgesia. |
| Sciatic Nerve Ligation-Induced Neuropathy | Rat | i.p. | 1-100 µg/kg | Inhibition of mechanical hyperalgesia.[3][4][5] |
| Breast Cancer-Induced Bone Pain | Rat | i.p. | 3.7-8.0 mg/kg (ED50) | Alleviation of mechanical allodynia and hyperalgesia.[6][7] |
| Painful Diabetic Neuropathy | Rat | i.p. | 10-30 mg/kg | Dose-dependent relief of mechanical allodynia.[8][9] |
Signaling Pathways
The anti-inflammatory actions of this compound are mediated through specific intracellular signaling pathways upon binding to the sst4 receptor. One of the key downstream effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to reduce the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a critical component in central sensitization and persistent pain.[6][7]
Caption: Signaling pathway of this compound via the sst4 receptor.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.
1. Measurement of Electrically-Induced Neuropeptide Release from Isolated Rat Tracheae
-
Objective: To determine the in vitro effect of this compound on the release of sensory neuropeptides.
-
Methodology:
-
Isolated tracheae from rats are placed in an organ bath containing a physiological salt solution.
-
The tissues are subjected to electrical field stimulation to induce the release of neuropeptides.
-
The perfusate is collected before and after stimulation in the presence and absence of varying concentrations of this compound (10-2000 nM).
-
The concentrations of Substance P, CGRP, and somatostatin in the collected samples are measured using specific radioimmunoassays (RIA).[1][2]
-
The inhibitory effect of this compound is calculated by comparing neuropeptide levels in treated versus untreated samples.
-
2. Mustard Oil-Induced Neurogenic Inflammation in Rodents
-
Objective: To assess the in vivo effect of this compound on neurogenic inflammation.
-
Methodology:
-
Rat Hindpaw Model:
-
A solution of mustard oil (e.g., 1%) is applied to the dorsal skin of the rat hindpaw to induce neurogenic inflammation.
-
Plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the tissue. The dye is injected intravenously prior to the mustard oil application.
-
This compound (1-100 µg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the inflammatory challenge.
-
The amount of extravasated dye in the skin tissue is determined spectrophotometrically.[2]
-
-
Mouse Ear Model:
-
Mustard oil is applied to the surface of the mouse ear.
-
The resulting ear swelling is measured using a micrometer at various time points after application.
-
This compound is administered i.p. prior to the induction of inflammation.[2]
-
-
Caption: Experimental workflow for mustard oil-induced inflammation.
3. Dextran- and Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the effect of this compound on non-neurogenic acute inflammation.
-
Methodology:
-
A subcutaneous injection of dextran or carrageenan is administered into the plantar surface of the rat hindpaw.
-
Paw volume is measured at various time points before and after the injection using a plethysmometer.
-
This compound (1-100 µg/kg) or vehicle is administered i.p. prior to the induction of edema.[2]
-
The percentage increase in paw volume is calculated to determine the extent of edema and the inhibitory effect of this compound.
-
4. Adjuvant-Induced Chronic Arthritis in Rats
-
Objective: To investigate the efficacy of this compound in a model of chronic inflammation.
-
Methodology:
-
Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the base of the tail or hindpaw.
-
The development of arthritis is monitored over several weeks by measuring paw volume (plethysmometry) and scoring histological changes in the joints.
-
This compound (1-100 µg/kg) or vehicle is administered daily or on a specified schedule.[1][2]
-
The effect of this compound on edema and joint destruction is assessed by comparing the treated group to the control group.
-
5. Measurement of Myeloperoxidase (MPO) Activity and IL-1β Levels
-
Objective: To quantify granulocyte accumulation and pro-inflammatory cytokine production.
-
Methodology:
-
Inflammation is induced in a target tissue (e.g., lung) using an inflammatory stimulus like endotoxin.
-
This compound is administered prior to the stimulus.
-
At a specified time point, the tissue is harvested and homogenized.
-
MPO activity, an indicator of neutrophil accumulation, is determined using a colorimetric assay.
-
The concentration of IL-1β in the tissue homogenate is measured using an enzyme-linked immunosorbent assay (ELISA).[1][2]
-
This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, supported by robust preclinical data. The findings suggest that this compound, through its selective agonism of the sst4 receptor, represents a promising therapeutic candidate for the treatment of a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. db.cngb.org [db.cngb.org]
- 6. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 7. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
Foundational Research on J-2156: A Selective Somatostatin Receptor 4 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1] As a member of the G-protein coupled receptor (GPCR) superfamily, the SST4 receptor is a key target in various physiological processes, including neurotransmission and inflammation.[2][3] this compound has emerged as a critical pharmacological tool for elucidating the therapeutic potential of SST4 activation, particularly in the fields of analgesia and neuro-inflammation.[4][5] This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its binding characteristics, functional activity, and the intracellular signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, highlighting its affinity and functional potency at human and rat somatostatin receptors.
Table 1: Binding Affinity (Ki) of this compound at Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. SST4 | Reference |
| hSST1 | >1000 | >833-fold | [1] |
| hSST2 | >1000 | >833-fold | [1] |
| hSST3 | >1000 | >833-fold | [1] |
| hSST4 | 1.2 | - | [1] |
| hSST5 | 540 | 450-fold | [1] |
Data presented are from competition binding assays using membrane preparations from CHO-K1 cells stably expressing human somatostatin receptor subtypes.
Table 2: Functional Activity (IC50/EC50) of this compound
| Assay | Receptor | Potency (nM) | Reference |
| cAMP Inhibition (IC50) | Human SST4 | 0.05 | [6] |
| cAMP Inhibition (IC50) | Rat SST4 | 0.07 | [6] |
| [³⁵S]GTPγS Binding (EC50) | Human SST4 | 37 | [5] |
| Inhibition of Neuropeptide Release (EC50) | Rat (trachea) | 11.6 - 14.3 | [7] |
Functional assays were conducted in various in vitro systems to determine the potency of this compound in eliciting a biological response upon SST4 activation.
Signaling Pathways of this compound at the SST4 Receptor
Activation of the SST4 receptor by this compound initiates a cascade of intracellular signaling events primarily mediated by pertussis toxin-sensitive Gαi/o proteins.[8] The principal pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, this compound-mediated SST4 activation has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK).[1][3] Emerging evidence also suggests the involvement of G protein-coupled inwardly rectifying potassium (GIRK) channels.[10]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of foundational research.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the somatostatin receptor subtype of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 5 mM MgCl₂) containing protease inhibitors is used.[1]
-
Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of this compound.[1]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Methodology:
-
Membrane Preparation: As in the binding assay, membranes containing the SST4 receptor and associated G-proteins are used.
-
Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in an inactive state at baseline.
-
Incubation: Membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of increasing concentrations of this compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Washing: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound by vacuum filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect).
Conclusion
The foundational research on this compound has firmly established it as a highly selective and potent agonist of the somatostatin receptor 4. Its ability to modulate key signaling pathways, such as the adenylyl cyclase and MAPK/ERK cascades, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a roadmap for further investigation into the pharmacology of this compound and the broader role of the SST4 receptor in health and disease. This in-depth understanding is critical for the continued development of novel therapeutics targeting this important receptor.
References
- 1. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 2. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of J-2156 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental administration of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, in various rat models. The protocols detailed below are based on established research methodologies and aim to guide the user in designing and executing similar experiments.
Overview of this compound
This compound is a small molecule, non-peptide agonist with high affinity and selectivity for the sst4 receptor.[1] It has demonstrated efficacy in rodent models of inflammatory, neuropathic, and cancer-induced bone pain.[1][2][3] Its mechanism of action involves the activation of sst4 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of sensory neuropeptide release (like Substance P and CGRP), reduction of neurogenic and non-neurogenic inflammation, and modulation of pain signaling pathways.[1][4] this compound is noted for its limited ability to cross the blood-brain barrier, suggesting a primary peripheral site of action.[3][5]
Quantitative Data Summary
The following tables summarize the effective doses and outcomes of this compound administration in various rat models.
Table 1: this compound Administration in Inflammatory Pain Models
| Model | Route of Administration | Dose Range (µg/kg) | Key Findings | Reference |
| Mustard Oil-Induced Neurogenic Inflammation | Intraperitoneal (i.p.) | 1 - 100 | Significant, but not dose-dependent, inhibition of plasma extravasation. The inhibitory action of 10 µg/kg lasted for 6 hours. | [4] |
| Mustard Oil-Induced Neurogenic Inflammation | Oral | 10, 100 | Both doses significantly diminished the inflammatory response. | [4] |
| Dextran-Induced Paw Edema | Intraperitoneal (i.p.) | 1 - 100 | Dose-dependent inhibition of paw swelling, with a minimal effective dose of 10 µg/kg. The 100 µg/kg dose inhibited swelling by about 40%. | [4] |
| Carrageenan-Induced Paw Edema | Intraperitoneal (i.p.) | 1 - 100 | Significant inhibition of paw swelling at 10 and 100 µg/kg. | [4] |
| Adjuvant-Induced Chronic Arthritis | Intraperitoneal (i.p.) | 1 - 100 | Significantly inhibited chronic edema and arthritic changes. | [4][6] |
Table 2: this compound Administration in Neuropathic and Cancer Pain Models
| Model | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference |
| Breast Cancer-Induced Bone Pain (BCIBP) | Intraperitoneal (i.p.) | 1, 3, 10 | Dose-dependent relief of mechanical allodynia and hyperalgesia. ED50 for allodynia was 3.7 mg/kg and for hyperalgesia was 8.0 mg/kg in the ipsilateral paw. | [2][5] |
| Streptozotocin-Induced Painful Diabetic Neuropathy | Intraperitoneal (i.p.) | 10, 20, 30 | Dose-dependent anti-allodynia, with the 30 mg/kg dose showing significant effects. | [3][7] |
| Chronic Low Back Pain | Intraperitoneal (i.p.) | 3, 10, 30 | Alleviated primary and secondary mechanical hyperalgesia. | [8] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments involving this compound administration in rats.
3.1. Protocol for Carrageenan-Induced Paw Edema
This protocol is used to assess the anti-inflammatory effects of this compound on acute, non-neurogenic inflammation.
-
Animals: Male Wistar rats (180-250 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Carrageenan (1% solution in saline)
-
Plekysmometer
-
-
Procedure:
-
Acclimatize rats to the experimental environment.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound (1, 10, or 100 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]
-
After 15 minutes, induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4]
-
Measure the paw volume at 60, 120, and 180 minutes post-carrageenan injection.[4]
-
Calculate the percentage increase in paw volume for each time point relative to the initial volume.
-
The Area Under the Curve (AUC) can be calculated from the paw swelling data to represent the overall inflammatory response.[4]
-
3.2. Protocol for Breast Cancer-Induced Bone Pain (BCIBP)
This model is used to evaluate the analgesic efficacy of this compound on chronic cancer-induced bone pain.
-
Animals: Female rats (specific strain as required for tumor cell line).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% Sodium Chloride)
-
Walker 256 breast cancer cells
-
Von Frey filaments
-
Paw pressure transducer
-
-
Procedure:
-
Model Induction: Induce BCIBP by intra-tibial injection of Walker 256 cancer cells. Allow 7-14 days for the development of hind paw hypersensitivity.[2]
-
Baseline Measurement: Assess baseline mechanical allodynia (paw withdrawal threshold, PWT) using von Frey filaments and mechanical hyperalgesia (paw pressure threshold, PPT) using a paw pressure transducer.
-
Drug Administration: Administer a single bolus dose of this compound (1, 3, or 10 mg/kg, i.p.) or vehicle.[2][5]
-
Post-Dose Assessment: Measure PWTs and PPTs at multiple time points post-dosing (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, and 3 hours).[2][5]
-
Data Analysis: Analyze the change in withdrawal thresholds from baseline to determine the anti-allodynic and anti-hyperalgesic effects. ED50 values can be calculated from the dose-response data.[2]
-
3.3. Protocol for Streptozotocin-Induced Painful Diabetic Neuropathy (PDN)
This protocol assesses the efficacy of this compound in a model of neuropathic pain.
-
Animals: Male rats.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Streptozotocin (STZ)
-
Von Frey filaments
-
-
Procedure:
-
Model Induction: Induce diabetes by a single injection of STZ (e.g., 70 mg/kg). Allow 8 weeks for the full development of bilateral hind paw hypersensitivity.[3][9]
-
Experimental Phases: The study can be divided into phases to assess efficacy at different stages of neuropathy (e.g., 8-12 weeks and 16-18 weeks post-STZ).[3]
-
Baseline Measurement: Measure pre-dosing paw withdrawal thresholds (PWTs) using von Frey filaments.
-
Drug Administration: Administer a single dose of this compound (10, 20, or 30 mg/kg, i.p.) or vehicle.[3][9] A "washout protocol" with at least a 3-day interval between successive doses can be used.[3]
-
Post-Dose Assessment: Measure bilateral hind paw PWTs at regular intervals over a 3-hour period post-dosing.[3][9]
-
Data Analysis: Calculate the change in PWT from baseline to determine the anti-allodynic effect.
-
Signaling Pathways and Experimental Workflow
4.1. Proposed Signaling Pathway of this compound in Pain and Inflammation
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed signaling pathway for this compound's analgesic and anti-inflammatory effects.
4.2. General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study of this compound in a rat pain or inflammation model.
Caption: General experimental workflow for in vivo studies of this compound in rats.
References
- 1. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 2. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 3. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Analgesic Effects of J-2156 using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] The sst4 receptor, a G protein-coupled receptor, is a promising therapeutic target for pain management. Its activation has been shown to produce analgesic effects in various pain models.[1] The formalin test is a widely used and reliable preclinical model for assessing the efficacy of analgesic compounds.[2][3] It induces a biphasic nociceptive response, with an early, acute phase (Phase 1) resulting from direct activation of nociceptors, and a later, tonic phase (Phase 2) associated with inflammatory processes and central sensitization.[2][3] this compound has been demonstrated to inhibit nocifensive behavior, particularly in the second phase of the formalin test, highlighting its potential as an analgesic for inflammatory pain.[1]
These application notes provide detailed protocols for utilizing the formalin test to evaluate the analgesic properties of this compound in rodents.
Mechanism of Action of this compound
This compound exerts its analgesic effects by selectively activating the sst4 receptor. This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inflammation. The key signaling pathways involved include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in modulating neuronal function and inflammation.
-
Modulation of Ion Channels: Activation of sst4 receptors can lead to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire.
-
Reduction of Pro-inflammatory Mediator Release: Activation of sst4 receptors can inhibit the release of pro-inflammatory and pronociceptive mediators.
Experimental Protocols
Materials and Reagents
-
This compound
-
Formalin solution (e.g., 37% formaldehyde in water)
-
Sterile 0.9% saline
-
Test animals (mice or rats)
-
Observation chambers with transparent walls
-
Syringes (e.g., 1 ml syringes with 27-gauge needles for administration, microsyringes for formalin injection)
-
Vortex mixer
-
Pipettes and sterile tubes
Preparation of this compound Solution
-
Vehicle: this compound can be dissolved in sterile 0.9% sodium chloride (saline) solution for intraperitoneal (i.p.) administration.
-
Concentration: Prepare stock solutions of this compound in the vehicle. For dose-response studies in mice, concentrations can be prepared to deliver doses ranging from 1 to 100 µg/kg body weight.
-
Preparation: On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentrations. Ensure the solution is thoroughly mixed using a vortex mixer.
Formalin Test Protocol (Mice)
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual transparent observation chamber for at least 30 minutes to allow for habituation to the testing environment.
-
This compound Administration: Administer the prepared this compound solution or vehicle (control) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration before the formalin injection should be consistent (e.g., 30 minutes prior).
-
Formalin Injection:
-
Prepare a 1-5% formalin solution by diluting the stock formalin solution with sterile saline. A 2.5% solution is commonly used.
-
Gently restrain the mouse and inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.
-
Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.
-
Phase 1: Observe and record the licking/biting time for the first 5 minutes post-injection.
-
Phase 2: After a quiescent period (typically 5-15 minutes post-injection), observe and record the licking/biting time for a 20-minute period (e.g., from 15 to 35 minutes post-injection).
-
-
Data Analysis:
-
Calculate the total time spent licking/biting for both Phase 1 and Phase 2 for each animal.
-
Compare the mean licking/biting time between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100
-
Data Presentation
The analgesic effect of this compound in the formalin test is primarily observed in the second phase, indicating its potential in alleviating inflammatory pain. A study by Sándor et al. (2006) demonstrated that this compound, administered intraperitoneally at doses of 1, 10, and 100 µg/kg, significantly and dose-dependently inhibited the nocifensive behavior in the second phase of the formalin test in mice.[1]
Table 1: Effect of this compound on the Second Phase of the Formalin Test in Mice
| Treatment Group | Dose (µg/kg, i.p.) | Nocifensive Behavior (Licking/Biting Time in Seconds, Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | Data from vehicle group | 0 |
| This compound | 1 | Data for 1 µg/kg dose | Calculated value |
| This compound | 10 | Data for 10 µg/kg dose | Calculated value |
| This compound | 100 | Data for 100 µg/kg dose | Calculated value |
Note: Specific quantitative data (mean ± SEM) should be extracted from the relevant literature (e.g., Sándor et al., 2006) to populate this table. The percentage inhibition is calculated relative to the vehicle control group.
Conclusion
The formalin test is a robust and reliable method for evaluating the analgesic potential of this compound. The protocols outlined in these application notes provide a comprehensive guide for researchers to conduct these experiments in a standardized and reproducible manner. The significant inhibitory effect of this compound on the second phase of the formalin test underscores the therapeutic potential of targeting the sst4 receptor for the treatment of inflammatory pain conditions.
References
- 1. Analgesic effects of the somatostatin sst4 receptor selective agonist this compound in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Methodological Guide to Using J-2156 in a Cancer-Induced Bone Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers.[1][2] The complex pathophysiology of CIBP involves contributions from inflammatory and neuropathic mechanisms, often rendering conventional analgesics either ineffective or dose-limiting due to severe side effects.[1][3] This necessitates the exploration of novel therapeutic targets. One such promising target is the somatostatin receptor type 4 (SST4 receptor).[3][4] J-2156 is a selective and potent agonist of the SST4 receptor that has demonstrated efficacy in alleviating pain in various preclinical models, including inflammatory and neuropathic pain.[3][4] Recent studies have highlighted its potential in mitigating CIBP by reversing pain-like behaviors in animal models.[1][3]
These application notes provide a detailed methodological guide for utilizing this compound in a preclinical rat model of breast cancer-induced bone pain. The protocols outlined below cover the induction of the CIBP model, the administration of this compound, and the assessment of its analgesic effects through behavioral testing.
Mechanism of Action of this compound in Cancer-Induced Bone Pain
This compound exerts its analgesic effects by selectively activating the SST4 receptor, which is expressed in a vast majority of somatosensory neurons in the dorsal root ganglia, including C-fibers and A-delta fibers that are crucial in transmitting cancer pain signals.[1][3] The activation of the SST4 receptor by this compound is thought to inhibit the adenylyl cyclase-cAMP pathway.[3] This ultimately leads to a reduction in central sensitization and persistent pain. A key indicator of this effect is the observed decrease in phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn following this compound administration in a CIBP model.[1][3]
Experimental Protocols
Cancer-Induced Bone Pain (CIBP) Model Induction in Rats
This protocol is adapted from studies using Walker 256 breast cancer cells to induce bone pain in rats.[1][3]
Materials:
-
Walker 256 rat mammary gland carcinoma cells
-
Appropriate cell culture medium and supplements
-
Female Sprague-Dawley or Wistar rats (specific strain may vary)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, etc.)
-
Microsyringe (e.g., Hamilton syringe)
-
Bone wax or dental amalgam
-
Post-operative analgesics and care supplies
Procedure:
-
Cell Culture: Culture Walker 256 cells according to standard protocols to ensure a sufficient number of viable cells for injection.
-
Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Shave and sterilize the surgical area around the knee of the designated hind limb.
-
Surgical Procedure:
-
Make a small incision over the patellar ligament to expose the proximal end of the tibia.
-
Carefully drill a small hole through the tibial plateau to access the intramedullary canal.
-
Slowly inject a suspension of Walker 256 cells (e.g., 1 x 10^5 to 1 x 10^7 cells in a small volume of saline or culture medium) into the medullary cavity using a microsyringe.
-
Seal the injection hole with bone wax or dental amalgam to prevent leakage of tumor cells.[2]
-
Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.
-
-
Sham Control Group: For the control group, perform the same surgical procedure but inject the vehicle (e.g., saline or culture medium without cancer cells) instead of the cell suspension.
-
Post-operative Monitoring: Monitor the animals regularly for signs of pain, distress, and tumor development. Pain behaviors typically begin to manifest within 7 to 14 days post-surgery.[5]
Preparation and Administration of this compound
Materials:
-
This compound compound
-
Vehicle (e.g., 0.9% Sodium Chloride injection)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection.
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Doses can range from 1 to 10 mg/kg, with an ED50 for mechanical allodynia reported to be around 3.7 mg/kg and for mechanical hyperalgesia around 8.0 mg/kg in a rat model.[3][4]
-
A "washout" period of at least 2-3 days between successive doses is recommended if multiple treatments are administered to the same animal.[3]
-
Behavioral Assessment of Pain
Pain-related behaviors should be assessed at baseline before surgery and at regular intervals post-surgery and post-J-2156 administration.
This test measures the sensitivity to a normally non-painful mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.[6]
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
Measurement: The paw withdrawal threshold (PWT) is the lowest force that elicits a brisk withdrawal response.
-
Timing: Assess PWT before this compound administration and at various time points after administration (e.g., 15, 30, 45, 60, 75, 90, 120, and 180 minutes).[3]
This test measures the sensitivity to a noxious mechanical stimulus.
Materials:
-
Randall-Selitto apparatus or similar pressure application device
-
Appropriate restraints for the animal
Procedure:
-
Animal Restraint: Gently restrain the rat.
-
Stimulation: Apply increasing pressure to the dorsal surface of the hind paw using the pressure applicator.
-
Measurement: The paw pressure threshold (PPT) is the pressure at which the rat vocalizes or struggles to withdraw its paw.
-
Timing: Assess PPT at the same time points as the mechanical allodynia test.
These tests assess ongoing pain without external stimulation.
Limb Use Assessment:
-
Observe the rat's spontaneous posture and gait in an open field.
-
Score the use of the affected limb based on a predefined scale (e.g., from normal use to complete lack of use).
Burrowing Behavior:
-
Provide a burrowing tube filled with a known weight of substrate (e.g., gravel, food pellets).
-
Measure the amount of substrate displaced from the tube over a specific period. A decrease in burrowing is indicative of pain.[7]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat CIBP Model
| Treatment Group | Dose (mg/kg, i.p.) | Baseline PWT (g) | PWT at 1h post-dose (g) | % Reversal of Allodynia |
| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | - |
| This compound | 1 | 4.0 ± 0.4 | 8.2 ± 0.9 | X% |
| This compound | 3 | 4.3 ± 0.6 | 12.5 ± 1.1 | Y% |
| This compound | 10 | 4.1 ± 0.5 | 14.8 ± 1.3 | Z% |
| Data are presented as mean ± SEM. PWT: Paw Withdrawal Threshold. |
Table 2: Effect of this compound on Mechanical Hyperalgesia in a Rat CIBP Model
| Treatment Group | Dose (mg/kg, i.p.) | Baseline PPT (g) | PPT at 1h post-dose (g) | % Reversal of Hyperalgesia |
| Vehicle | - | 150 ± 10 | 155 ± 12 | - |
| This compound | 3 | 148 ± 9 | 200 ± 15 | A% |
| This compound | 8 | 152 ± 11 | 250 ± 20 | B% |
| This compound | 10 | 150 ± 10 | 265 ± 18 | C% |
| Data are presented as mean ± SEM. PPT: Paw Pressure Threshold. |
Visualizations
Caption: Signaling pathway of this compound in alleviating cancer-induced bone pain.
Caption: Experimental workflow for evaluating this compound in a CIBP model.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral Characteristics of a Mouse Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-induced Bone Pain Impairs Burrowing Behaviour in Mouse and Rat | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Electrophysiology Recordings with J-2156
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G protein-coupled receptor expressed in the central and peripheral nervous systems.[1][2] Activation of the SST4 receptor by this compound has been shown to modulate neuronal excitability, making it a valuable tool for research in pain, inflammation, and neurological disorders.[3][4] These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings, a critical methodology for elucidating the functional effects of this compound on individual neurons and neuronal networks.
The SST4 receptor is coupled to inhibitory G proteins (Gi/o).[5] Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[4][5] These cellular actions translate to a reduction in neuronal firing rates and neurotransmitter release.[6][7]
Data Presentation
The following tables summarize the key quantitative data regarding this compound's properties and its effects in various experimental paradigms.
Table 1: Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Species | Reference |
| Human SST4 | 1.2 nM | 0.05 nM (IC50, cAMP inhibition) | Human | [1][2] |
| Rat SST4 | - | 0.07 nM (IC50, cAMP inhibition) | Rat | [1] |
| Human SST1 | >5000 nM | - | Human | [1] |
| Human SST2 | >5000 nM | - | Human | [1] |
| Human SST3 | 1400 nM | - | Human | [1] |
| Human SST5 | 540 nM | - | Human | [1] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Recording Type | Key Findings | This compound Concentration | Reference |
| Rat peripheral nerve afferents | In vivo single-unit recording | Reduced mechanosensitivity | Systemic application (0.1 mg/kg) | [3] |
| Rat spinal wide dynamic range (WDR) and nociceptive-specific (NS) neurons | In vivo single-unit recording | Dose-dependent inhibition of NS neurons | Up to 100 µM (spinal application) | [3] |
| Mouse layer V pyramidal neurons | Whole-cell patch-clamp | Decreased firing rate, augmented M-current | - | |
| Isolated rat tracheae | Radioimmunoassay of neuropeptide release | Inhibition of electrically-evoked substance P and CGRP release | 10-2000 nM (EC50 ~11-14 nM) | [6][7] |
Signaling Pathway
Activation of the SST4 receptor by this compound initiates a signaling cascade that ultimately modulates neuronal function. The following diagram illustrates this pathway.
Caption: SST4 receptor signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound using whole-cell patch-clamp and multielectrode array (MEA) recordings.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure the effects of this compound on the intrinsic properties and synaptic activity of individual neurons in brain slices or cultured neurons.
Materials:
-
This compound stock solution (10 mM in DMSO, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Brain slices (e.g., cortical, hippocampal) or cultured neurons
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Perfusion system
Procedure:
-
Preparation of Solutions:
-
Prepare aCSF and intracellular solution based on standard laboratory protocols. Ensure aCSF is continuously bubbled with 95% O2 / 5% CO2.
-
On the day of the experiment, thaw the this compound stock solution and prepare working concentrations (e.g., 10 nM - 10 µM) by diluting in aCSF. Protect from light.
-
-
Slice/Culture Preparation:
-
Prepare acute brain slices or place the coverslip with cultured neurons in the recording chamber.
-
Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
-
Obtaining a Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with intracellular solution and obtain a GΩ seal on a healthy-looking neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity for at least 5-10 minutes to establish a stable baseline.
-
In voltage-clamp mode, hold the neuron at an appropriate potential (e.g., -70 mV) and record baseline synaptic currents.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the neuronal activity for 10-20 minutes to observe the effects of the compound.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out this compound and record for another 10-15 minutes to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, input resistance, and synaptic current amplitude and frequency.
-
Caption: Experimental workflow for whole-cell patch-clamp recordings with this compound.
Multielectrode Array (MEA) Recording Protocol
This protocol is suitable for assessing the effects of this compound on the spontaneous network activity of cultured neuronal populations.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Neuronal culture medium
-
MEA plates (e.g., 48-well or 96-well)
-
MEA recording system (e.g., Axion Maestro)
-
Cultured primary neurons or iPSC-derived neurons
Procedure:
-
Cell Plating:
-
Plate neurons onto MEA plates according to established protocols and allow them to mature and form functional networks (typically 2-4 weeks).
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.
-
Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Carefully remove a portion of the medium from each well and add the same volume of the this compound solution to achieve the final desired concentrations.
-
-
Post-Compound Recording:
-
Immediately after compound addition, return the MEA plate to the recording system.
-
Record network activity for at least 1-2 hours to capture both acute and potential long-term effects.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of this compound on network parameters. Compare the post-compound activity to the baseline recordings. Software provided with the MEA system can be used to analyze spike trains, burst characteristics, and network connectivity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 2156 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-2156 Administration in a Chronic Low Back Pain Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-2156, a selective somatostatin receptor type 4 (SST4) agonist, in a preclinical rat model of chronic low back pain (LBP). The information presented is intended to guide researchers in replicating and building upon existing studies investigating the therapeutic potential of this compound for LBP.
Introduction
Chronic low back pain is a prevalent and debilitating condition with a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and can be associated with substantial side effects.[1] this compound is a non-peptide agonist with high affinity and selectivity for the SST4 receptor.[1][2][3] Studies have demonstrated its efficacy in alleviating pain-like behaviors in various rodent models of inflammatory and neuropathic pain.[3][4][5][6][7] Specifically, in a rat model of chronic LBP induced by intervertebral disc (IVD) puncture, this compound has been shown to alleviate mechanical hyperalgesia.[1][8] This document outlines the protocols for inducing the LBP model, administering this compound, and assessing its analgesic effects.
Mechanism of Action
This compound exerts its analgesic effects through the activation of SST4 receptors. This activation leads to the inhibition of sensory neuropeptide release, such as substance P and calcitonin gene-related peptide (CGRP).[6][9] In the context of the chronic LBP model, administration of this compound has been shown to reduce the expression of key pro-nociceptive mediators. Specifically, it decreases the levels of phosphorylated p38 (pp38) mitogen-activated protein kinase (MAPK) and phosphorylated p44/p42 MAPK (pERK) in the lumbar dorsal root ganglia (DRG) and the spinal cord.[1][2] This reduction in neuronal sensitization is believed to underlie the observed pain relief.
Figure 1: Simplified signaling pathway of this compound in nociceptive neurons.
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Chronic Low Back Pain
| Treatment Group | Dose (mg/kg, i.p.) | Primary Hyperalgesia (L4/L5) | Secondary Hyperalgesia (L1) |
| Vehicle | - | No significant change | No significant change |
| This compound | 3 | Alleviated | Alleviated |
| This compound | 10 | Alleviated | Alleviated |
| This compound | 30 | Alleviated | Alleviated |
| Data summarized from studies demonstrating the dose-dependent analgesic effects of this compound.[1][8] |
Table 2: ED50 Values for this compound in Different Pain Models
| Pain Model | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
| Chronic Low Back Pain | Primary Hyperalgesia (L4/L5) | 22.7 | Not Reported |
| Chronic Low Back Pain | Secondary Hyperalgesia (L1) | 18.5 | Not Reported |
| Breast Cancer-Induced Bone Pain | Mechanical Allodynia (Ipsilateral) | 3.7 | 2.5 - 5.4 |
| Breast Cancer-Induced Bone Pain | Mechanical Hyperalgesia (Ipsilateral) | 8.0 | Not Reported |
| ED50 values highlight the potency of this compound across different pain states.[2][10] |
Experimental Protocols
Protocol 1: Induction of the Chronic Low Back Pain Animal Model
This protocol describes the surgical procedure to induce chronic LBP in male Sprague Dawley rats by puncturing the lumbar intervertebral discs.[1][8]
Materials:
-
Male Sprague Dawley rats (200-225 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Needle (0.5 mm outer diameter)
-
Analgesics (e.g., meloxicam)
-
Antiseptic solution
Procedure:
-
Administer pre-operative analgesia (e.g., meloxicam 1-2 mg/kg) one day prior to and on the day of surgery.[11]
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., 5% isoflurane for induction, 2.5% for maintenance).[11]
-
Place the animal in a prone position and prepare the surgical site over the lumbar spine by shaving and disinfecting.
-
Make a midline skin incision to expose the lumbar vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L4/L5 and L5/L6 intervertebral discs.
-
Using a 0.5 mm outer diameter needle, puncture the annulus fibrosus of the L4/L5 and L5/L6 discs 10 times each, to a depth of 2 mm.[1][8]
-
For sham-operated control animals, perform the same surgical procedure to expose the intervertebral discs but do not puncture them.[1][8]
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and monitor the animals for recovery.
-
Allow the animals to recover for at least 7 days before behavioral testing, as noxious pressure hyperalgesia typically develops from day 7 to day 21 post-surgery.[1][8]
Figure 2: General experimental workflow for evaluating this compound in the LBP model.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to rats with induced chronic LBP.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.9% Sodium Chloride injection)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Calibrated scale
Procedure:
-
On the day of the experiment, prepare fresh dosing solutions of this compound by dissolving it in the vehicle to achieve the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer a single bolus dose of this compound or vehicle via intraperitoneal (i.p.) injection.[1][2][8]
-
A "washout protocol" with at least a 2-3 day interval between successive doses can be employed if multiple doses are tested in the same animal.[2]
Protocol 3: Assessment of Mechanical Hyperalgesia
This protocol describes the use of pressure algometry to measure mechanical sensitivity in the lumbar region, a key indicator of LBP in this model.
Materials:
-
Pressure algometer
-
Animal restraining device (if necessary)
Procedure:
-
Habituate the animals to the testing environment and procedure for several days before the experiment to minimize stress-induced responses.
-
Gently restrain the animal.
-
Apply a gradually increasing pressure to the lumbar axial deep tissues at specific vertebral levels (e.g., L1 for secondary hyperalgesia and L4/L5 for primary hyperalgesia) using the pressure algometer.[1][8]
-
The pressure withdrawal threshold is defined as the pressure (in grams or Newtons) at which the animal exhibits a clear withdrawal response (e.g., flinching, vocalization, or attempting to escape).
-
Perform baseline measurements before the administration of this compound or vehicle.
-
After administration, measure the pressure withdrawal thresholds at various time points (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours post-dosing) to evaluate the onset and duration of the analgesic effect.[2]
Protocol 4: Biochemical Analysis of Nociceptive Markers
This protocol outlines the collection and analysis of tissues to investigate the molecular mechanism of this compound.
Materials:
-
Euthanasia solution
-
Dissection tools
-
Reagents for Western blotting or immunohistochemistry
-
Antibodies against p-p38 MAPK and p-p44/p42 MAPK
Procedure:
-
At a predetermined time point after this compound or vehicle administration, euthanize the animals according to approved protocols.
-
Promptly dissect and collect the lumbar (L4-L6) dorsal root ganglia and the lumbar enlargement of the spinal cord.[1]
-
Process the tissues for either Western blotting or immunohistochemistry to quantify the expression levels of phosphorylated p38 MAPK and phosphorylated p44/p42 MAPK.[1]
-
Compare the expression levels between the this compound treated group and the vehicle-treated group to determine the effect of the compound on these signaling molecules.
Conclusion
The administration of the selective SST4 receptor agonist, this compound, demonstrates significant analgesic potential in a preclinical rat model of chronic low back pain. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic utility of this compound and other SST4 agonists for the management of chronic LBP. The provided data and mechanistic insights support the continued exploration of the SST4 receptor as a promising target for novel pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. db.cngb.org [db.cngb.org]
- 6. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 7. Analgesic effects of the somatostatin sst4 receptor selective agonist this compound in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 11. Frontiers | Characterization of pain-related behaviors in a rat model of acute-to-chronic low back pain: single vs. multi-level disc injury [frontiersin.org]
Application Notes & Protocols for Assessing Mechanical Allodynia Following J-2156 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
J-2156 is a selective, non-peptide agonist for the somatostatin receptor type 4 (SST4), which has demonstrated significant potential in preclinical models for alleviating various types of pain, including inflammatory and neuropathic pain.[1][2][3] Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom in these conditions. This document provides a detailed protocol for assessing the anti-allodynic effects of this compound in rodent models using the von Frey test, a gold standard for evaluating mechanical sensitivity.[4]
Mechanism of Action
This compound exerts its analgesic effects by activating SST4 receptors, which are G protein-coupled receptors.[5] Activation of SST4 receptors leads to the inhibition of the adenylyl cyclase-cAMP pathway.[5] This signaling cascade ultimately results in a reduction of neuronal excitability.[6] Studies have shown that this compound-mediated pain relief is associated with a decrease in the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a key molecule involved in central sensitization and the maintenance of persistent pain.[5][7] Due to its limited ability to cross the blood-brain barrier, this compound is thought to primarily act on peripheral SST4 receptors.[1][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in nociceptive neurons.
Experimental Protocol: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol outlines the procedure for measuring mechanical allodynia in rodents treated with this compound. The von Frey test determines the paw withdrawal threshold (PWT) in response to calibrated mechanical stimuli.[4][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Rodents (rats or mice) with induced mechanical allodynia (e.g., through nerve ligation, induction of diabetic neuropathy, or injection of inflammatory agents)
-
Von Frey filaments (a series of calibrated monofilaments with varying bending forces)[8]
-
Elevated testing chambers with a wire mesh floor[4]
-
Syringes and needles for intraperitoneal (i.p.) injection
Experimental Workflow
References
- 1. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-2156 in a Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] The sst4 receptor is a key target in the modulation of inflammatory processes and pain.[2][3] Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of this compound in various models, including carrageenan-induced inflammation.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a carrageenan-induced paw edema model, a common in vivo assay for screening potential anti-inflammatory agents.
Carrageenan, a sulfated polysaccharide, induces a well-characterized acute inflammatory response upon subcutaneous injection.[5][6] This response is biphasic, involving the release of various inflammatory mediators such as histamine, bradykinin, prostaglandins, and cytokines, leading to classic signs of inflammation including edema, hyperalgesia, and erythema.[6] The signaling cascade initiated by carrageenan primarily involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of pro-inflammatory transcription factors like NF-κB.[4][7]
This compound exerts its anti-inflammatory effects by activating the sst4 receptor, a G protein-coupled receptor. This activation is believed to inhibit the release of pro-inflammatory neuropeptides and modulate the activity of immune cells.[3][8]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on paw edema in a carrageenan-induced inflammation model in rats. The data illustrates a significant, though not strictly dose-dependent, inhibition of paw swelling at the tested dosages, as has been described for this compound in acute inflammatory models.[3]
| Treatment Group | Dose (µg/kg, i.p.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Time Post-Carrageenan | 2 hours | 4 hours | |
| Vehicle (Saline) | - | 0.45 ± 0.04 | 0.78 ± 0.06 |
| This compound | 1 | 0.32 ± 0.03 | 0.55 ± 0.05 |
| This compound | 10 | 0.28 ± 0.04 | 0.48 ± 0.04 |
| This compound | 100 | 0.26 ± 0.03 | 0.45 ± 0.05 |
| Indomethacin (Positive Control) | 10 mg/kg | 0.22 ± 0.02 | 0.35 ± 0.03 |
*Note: This data is illustrative and compiled based on typical findings for potent anti-inflammatory compounds in this model and qualitative descriptions of this compound's effects.[3] Actual results may vary.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat hind paw using carrageenan and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control)
-
Vehicle for this compound and Indomethacin (e.g., sterile saline, DMSO/saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment. Ensure free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 1, 10, 100 µg/kg, i.p.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Compound Administration: Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of carrageenan-induced inflammation and this compound's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for assessing this compound in the carrageenan-induced paw edema model.
References
- 1. Suppression of carrageenan paw oedema in rats and mice by heparin-induced EC-SODs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 5. brieflands.com [brieflands.com]
- 6. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 8. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of J-2156 in Studying Neurogenic Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2] This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and the recruitment of immune cells. The tachykinin NK1 receptor, for which SP is a primary ligand, is a key player in mediating these effects.[3][4][5] J-2156 is a high-affinity, selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][6][7] Emerging research has highlighted the potential of this compound as a valuable tool for studying and potentially mitigating neurogenic inflammation by inhibiting the release of these sensory neuropeptides.[1][2][6]
These application notes provide a comprehensive overview of the use of this compound in neurogenic inflammation research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a selective agonist at sst4 receptors located on the peripheral terminals of sensory neurons.[1][6] Activation of these G-protein coupled receptors leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[6] By reducing the local concentration of these neuropeptides, this compound effectively dampens the downstream inflammatory cascade.
References
- 1. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of tachykinin NK1 and bradykinin B2 receptor antagonists, and an opioid ligand at different stimulation parameters in neurogenic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
- 6. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Nuances of J-2156: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. A key focus of this resource is to address the observation of a bell-shaped dose-response curve, a non-monotonic relationship where the biological effect of the compound decreases at higher concentrations. This phenomenon, while not uncommon in pharmacology, requires careful consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide agonist with high affinity and selectivity for the human somatostatin receptor type 4 (SST4).[1][2] Its primary mechanism of action involves binding to and activating SST4 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is associated with the reduction of pro-inflammatory and pronociceptive mediator release.[3]
Q2: What is a bell-shaped dose-response curve and why is it relevant for this compound?
Q3: What are the potential mechanisms behind the bell-shaped dose-response of this compound?
A3: While the exact reasons are still under investigation, a primary hypothesis for SST4 agonists is the potential inhibitory effect on the release of endogenous inhibitory mediators, such as somatostatin and opioid peptides, at higher concentrations.[3] Another general possibility for compounds exhibiting this behavior is the formation of colloidal aggregates at higher concentrations, which can reduce the effective monomeric concentration of the drug available to bind to its target.[4][5]
Q4: What are the recommended in vitro and in vivo concentration ranges for this compound?
A4: The optimal concentration will be application-specific. However, based on available data, in vitro studies have shown this compound to have nanomolar affinity for the SST4 receptor.[1][2] For in vivo studies in rodents, effective doses have been reported in the range of 1 µg/kg to 30 mg/kg, depending on the model and route of administration.[6][7][8] It is crucial to perform a full dose-response analysis to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue: My dose-response curve for this compound is showing a decrease in effect at higher concentrations (bell-shaped curve).
-
Possible Cause 1: Receptor Desensitization or Downregulation.
-
Troubleshooting Step: While this compound has been reported to have a low propensity for causing SST4 receptor desensitization, this can be cell-type dependent.[7] Reduce the incubation time with this compound to see if the bell-shape is attenuated. Consider using a washout step followed by a second stimulation to assess receptor resensitization.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Although this compound is highly selective for SST4, at very high concentrations, it may interact with other targets.[1][2] Review the literature for known off-target effects of this compound and consider using a lower concentration range. If available, use an antagonist for the suspected off-target to see if the inhibitory effect at high concentrations is reversed.
-
-
Possible Cause 3: Feedback Inhibition.
-
Troubleshooting Step: As hypothesized, high concentrations of this compound might trigger the release of endogenous inhibitory neuromodulators.[3] This is more relevant for in vivo or complex ex vivo systems. Measuring the levels of other relevant signaling molecules (e.g., endogenous opioids, somatostatin) in your experimental system could provide insights.
-
-
Possible Cause 4: Compound Aggregation.
-
Troubleshooting Step: At higher concentrations, small molecules can form colloidal aggregates, which can lead to artifacts and a decrease in the effective concentration.[4][5] Check the solubility of this compound in your experimental buffer. Consider using dynamic light scattering (DLS) to check for particle formation at the concentrations where you observe a downturn in the dose-response curve. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can sometimes help to prevent aggregation, but be mindful of the detergent's potential effects on your system.
-
Issue: I am not observing a significant effect with this compound.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Troubleshooting Step: You may be operating on the lower or the far-right side of the bell-shaped curve. Conduct a wider dose-response study, including both lower and higher concentrations than initially tested. A common recommendation is to test concentrations spanning several orders of magnitude.[9]
-
-
Possible Cause 2: Poor Compound Stability or Solubility.
-
Troubleshooting Step: Ensure that your stock solution of this compound is properly prepared and stored.[2] this compound is typically dissolved in DMSO for stock solutions.[2] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across all conditions, as high concentrations of DMSO can be cytotoxic or have other off-target effects. Visually inspect for any precipitation after dilution.
-
-
Possible Cause 3: Low or Absent SST4 Receptor Expression.
-
Troubleshooting Step: Confirm that your experimental system (cell line, tissue, etc.) expresses the SST4 receptor at sufficient levels. This can be done using techniques such as qPCR, Western blotting, or immunohistochemistry.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor Subtype | Species | Assay Type | Value | Reference |
| SST4 | Human | Radioligand Binding (Ki) | 1.2 nM | [2] |
| SST4 | Human | cAMP Inhibition (IC50) | 0.05 nM | [2] |
| SST4 | Rat | cAMP Inhibition (IC50) | 0.07 nM | [2] |
| SST1 | Human | Radioligand Binding (Ki) | >5000 nM | [2] |
| SST2 | Human | Radioligand Binding (Ki) | >5000 nM | [2] |
| SST3 | Human | Radioligand Binding (Ki) | 1400 nM | [2] |
| SST5 | Human | Radioligand Binding (Ki) | 540 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Endpoint | Route of Admin. | Effective Dose (ED50) | Reference |
| Breast Cancer-Induced Bone Pain | Rat | Mechanical Allodynia | i.p. | 3.7 mg/kg | [1][10][11] |
| Breast Cancer-Induced Bone Pain | Rat | Mechanical Hyperalgesia | i.p. | 8.0 mg/kg | [1][10][11] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | Mechanical Allodynia | i.p. | 30 mg/kg (significant effect) | [7][8] |
| Chronic Low Back Pain | Rat | Mechanical Hyperalgesia | i.p. | 18.5 - 22.7 mg/kg | [7] |
| Adjuvant-Induced Chronic Inflammation | Rat | Mechanical Allodynia | i.p. | 1-100 µg/kg (significant, but not dose-dependent) | [6] |
| Formalin Test (Second Phase) | Mouse | Nocifensive Behavior | i.p. | 1-100 µg/kg | [12] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing the human or rat SST4 receptor in appropriate media.
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Stimulation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).
-
Forskolin Addition: Stimulate the cells with forskolin (e.g., 10-30 µM) to induce cAMP production and incubate for a further specified time (e.g., 30 minutes).[1]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Rat Neuropathic Pain Model
-
Model Induction: Induce neuropathic pain in rats (e.g., using the streptozotocin model of diabetic neuropathy or a nerve ligation model).[7][8]
-
Acclimatization: Acclimatize the animals to the testing environment and equipment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds (PWTs) using von Frey filaments.
-
Drug Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.[8] Prepare dosing solutions in a suitable vehicle such as 0.9% Sodium Chloride.[1][11]
-
Post-Dose Measurements: Measure PWTs at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours).[1][11]
-
Data Analysis: Calculate the change in PWT from baseline for each animal at each time point. Plot the mean change in PWT against time to determine the time course of the drug's effect. Calculate the area under the curve (AUC) to quantify the overall anti-allodynic effect. Plot the AUC against the log dose of this compound to generate a dose-response curve and calculate the ED50.[1]
Visualizations
Caption: Canonical SST4 receptor signaling pathway activated by this compound.
Caption: Standard experimental workflow for determining a dose-response curve.
Caption: Logic diagram for troubleshooting a bell-shaped dose-response curve.
References
- 1. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 4. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 8. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 12. ovid.com [ovid.com]
strategies to avoid J-2156 receptor desensitization in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 4 (SST4) agonist, J-2156, in long-term studies. The primary focus is on strategies to avoid receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term studies?
This compound is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1][2][3] It is particularly valuable for long-term studies due to its demonstrated low propensity to cause receptor desensitization, a common issue with prolonged exposure to G protein-coupled receptor (GPCR) agonists.[1][4] This characteristic allows for more sustained receptor activation and signaling over extended experimental periods.
Q2: What is receptor desensitization and why is it a concern in long-term experiments?
Q3: Does this compound cause any desensitization of the SST4 receptor?
While this compound is noted for its low propensity to induce desensitization, it is important to understand that no agonist is completely devoid of this effect under all conditions.[1][4] Studies have shown that compared to the endogenous ligand somatostatin-14 and other synthetic agonists, this compound shows significantly less recruitment of β-arrestin, a key step in the desensitization process.[6][7] This suggests that while some level of desensitization might occur with very high concentrations or extremely prolonged exposure, it is substantially less than that observed with other SST4 receptor agonists.
Q4: What are the primary signaling pathways activated by the this compound-bound SST4 receptor?
The SST4 receptor, being a Gi/o-coupled GPCR, primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Activation of the SST4 receptor by this compound can also lead to the activation of other downstream effectors, such as mitogen-activated protein kinases (MAPKs), like ERK1/2.[1][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminishing response to this compound over time in cell culture. | Receptor Desensitization: Even with this compound's low propensity, high concentrations or very long incubation times might induce some level of desensitization. | 1. Optimize this compound Concentration: Use the lowest effective concentration of this compound to achieve the desired biological effect. 2. Intermittent Dosing: Consider a wash-out period between treatments to allow for receptor resensitization. 3. Use Biased Agonists: If available, utilize novel SST4 agonists that are biased away from β-arrestin recruitment.[6][7] |
| Cell Health: Poor cell viability or overgrown cultures can lead to non-specific decreases in responsiveness. | 1. Monitor Cell Viability: Regularly check cell health using methods like Trypan Blue exclusion. 2. Maintain Optimal Cell Density: Avoid letting cells become over-confluent, as this can alter receptor expression and signaling. | |
| High variability in experimental replicates. | Inconsistent Agonist Preparation: this compound potency can be affected by improper storage or dilution. | 1. Proper Stock Solution Handling: Prepare fresh dilutions from a properly stored, validated stock solution for each experiment. 2. Consistent Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Inconsistent Cell Passaging: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Use Low Passage Number Cells: Thaw a fresh vial of cells after a limited number of passages. 2. Standardize Seeding Density: Seed cells at a consistent density for all experiments. | |
| Unexpected off-target effects. | Non-specific Binding: At very high concentrations, this compound might interact with other receptors, although it has high selectivity for SST4.[2] | 1. Confirm with Antagonists: Use a selective SST4 antagonist to confirm that the observed effects are mediated by the SST4 receptor. 2. Titrate this compound Concentration: Perform a dose-response curve to identify the optimal concentration range that avoids off-target effects. |
Data Presentation
Table 1: Comparative Affinity and Potency of SST4 Receptor Agonists
| Compound | Receptor | Ki (nM) | EC50 (cAMP Inhibition, nM) |
| This compound | Human SST4 | 1.2[2] | 0.05[9] |
| Rat SST4 | - | 0.07[9] | |
| Somatostatin-14 | Human SST4 | - | 0.06[12] |
| Somatostatin-28 | Human SST4 | - | 0.33[12] |
| NNC 26-9100 | Human SST4 | - | - |
| Novel Pyrrolo-pyrimidine Agonists | Human SST4 | - | 16-75[7] |
Table 2: Comparative β-Arrestin Recruitment by SST4 Receptor Agonists
| Compound | Receptor | β-Arrestin Recruitment |
| This compound | Human SST4 | Induces β-arrestin recruitment[6][7] |
| NNC 26-9100 | Human SST4 | Induces β-arrestin recruitment[6][7] |
| Novel Pyrrolo-pyrimidine Agonists | Human SST4 | Do not induce β-arrestin recruitment[6][7] |
Experimental Protocols
Protocol 1: Assessing SST4 Receptor Desensitization via cAMP Measurement
This protocol measures the desensitization of the SST4 receptor by quantifying the inhibition of forskolin-stimulated cAMP production after prolonged exposure to an agonist.
Materials:
-
CHO-K1 cells stably expressing the human SST4 receptor.
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
This compound and other SST4 agonists.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture SST4-CHO-K1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Pre-treatment (Desensitization):
-
Prepare a range of concentrations of this compound and other test agonists in serum-free medium.
-
Remove the culture medium from the cells and replace it with the agonist-containing medium.
-
Incubate for the desired desensitization period (e.g., 1, 4, 8, 24 hours) at 37°C.
-
-
Washout:
-
Carefully aspirate the agonist-containing medium.
-
Wash the cells three times with warm PBS to remove all traces of the agonist.
-
-
Re-stimulation:
-
Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a range of concentrations of the same agonist used for pre-treatment, dissolved in assay buffer containing IBMX.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9]
-
-
Data Analysis:
-
Generate dose-response curves for the agonist's inhibition of forskolin-stimulated cAMP production for each pre-treatment condition.
-
Compare the EC50 values and the maximal inhibition (Emax) between the control (no pre-treatment) and agonist-pre-treated groups. A rightward shift in the EC50 and/or a decrease in Emax indicates receptor desensitization.
-
Protocol 2: Quantifying β-Arrestin Recruitment
This protocol utilizes a commercially available assay to measure the recruitment of β-arrestin to the SST4 receptor upon agonist stimulation.
Materials:
-
PathHunter® eXpress SSTR4 CHO-K1 β-Arrestin GPCR Assay kit (or similar).[13]
-
This compound and other SST4 agonists.
-
Assay plate (provided in the kit).
-
Detection reagents (provided in the kit).
-
Luminometer.
Procedure:
-
Cell Preparation: Follow the kit manufacturer's protocol for thawing and preparing the cryopreserved cells expressing the ProLink-tagged SST4 receptor and the Enzyme Acceptor-tagged β-arrestin.[13]
-
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
-
Agonist Addition:
-
Prepare serial dilutions of this compound and other test agonists.
-
Add the agonist solutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 60-90 minutes).
-
Detection:
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to generate dose-response curves.
-
Calculate the EC50 values for β-arrestin recruitment for each agonist. A lower EC50 and higher maximal signal indicate more potent and efficacious recruitment of β-arrestin.
-
Visualizations
Caption: SST4 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Assessing this compound Induced Desensitization.
References
- 1. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 5. GPCR β-Arrestin Product Solutions [discoverx.com]
- 6. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 7. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Eurofins Discoverx PathHunter eXpress SSTR4 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
selecting the appropriate vehicle for J-2156 administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
For intraperitoneal (i.p.) administration in rodent models, 0.9% sterile saline (Sodium Chloride injection BP) has been successfully used as a vehicle for this compound.[4] This is a common and physiologically compatible vehicle for many research compounds.
Q2: My this compound is not dissolving in saline. What should I do?
If you are experiencing solubility issues with this compound in saline, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
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Warming: Slightly warming the vehicle (e.g., to 37°C) may improve solubility. However, be cautious about the temperature stability of this compound. It is recommended to consult the manufacturer's data sheet for thermal stability information.
-
pH adjustment: The solubility of compounds can be pH-dependent. A slight adjustment of the saline's pH might be necessary. However, this should be done with caution to ensure the final solution is still physiologically compatible.
-
Alternative Vehicles: If solubility in saline remains an issue, consider using alternative vehicles.
Q3: What are some alternative vehicles for this compound administration?
Based on its solubility profile, Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound. For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS) to a final concentration where the DMSO percentage is low (typically <5-10%) to minimize toxicity.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibilities for this compound are not widely documented in the provided search results. However, as a general practice, avoid using vehicles with reactive components or extreme pH values unless specifically validated. It is always recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation or changes in color before administration.
Data Presentation
The solubility of this compound in common laboratory solvents is summarized below. This data is crucial for preparing stock solutions and final dosing formulations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 58.26 | 100 | |
| DMSO | 58.26 | 100 |
Note: The provided solubility data is based on a molecular weight of 582.6 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of this compound in 0.9% Saline
This protocol is based on a method used in a study investigating the effects of this compound in a rat model.[4]
Materials:
-
This compound powder
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Sterile 0.9% Sodium Chloride injection, USP (saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration in the total volume of saline required for your experiment.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the calculated volume of sterile 0.9% saline to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
(Optional) Sonication: Place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear. Visually inspect to ensure complete dissolution.
-
Final Inspection: Before administration, visually inspect the solution for any particulates. The final solution should be clear and free of any visible precipitate.
-
Administration: Administer the freshly prepared this compound solution to the experimental animals as per your approved protocol. Doses used in rat models have ranged from 1 to 30 mg/kg via intraperitoneal injection.[5][6][7]
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting an appropriate vehicle for this compound administration.
Caption: Decision workflow for this compound vehicle selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SST4 agonist | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 5. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: J-2156 Synthesis and Purification
Disclaimer: The detailed, step-by-step synthesis and purification protocol for J-2156 is not publicly available in the reviewed literature, suggesting it may be proprietary. The following troubleshooting guide and frequently asked questions are based on general principles of peptidomimetic and sulfonamide chemistry and may not directly correspond to the specific, undisclosed industrial synthesis of this compound.
Troubleshooting Guide
This guide addresses potential challenges that researchers might encounter during the synthesis and purification of this compound or structurally similar naphthalenesulfonylamino-peptidomimetics.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; degradation of starting materials or product; suboptimal reaction conditions (temperature, solvent, pH). | - Ensure all reactants are pure and dry.- Optimize reaction time and temperature through small-scale trials.- Adjust pH to ensure the amine is deprotonated for nucleophilic attack.- Use fresh, high-quality reagents and solvents. |
| Presence of Multiple Spots on TLC/LC-MS (Impure Product) | - Incomplete reaction (starting materials remain).- Formation of side-products (e.g., over-sulfonylation, side reactions of protecting groups).- Racemization at chiral centers.- Decomposition of the product. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Employ a suitable purification method such as flash column chromatography or preparative HPLC.- Use a chiral column to separate diastereomers if racemization has occurred.- Handle the product under inert atmosphere and at low temperatures if it is found to be unstable. |
| Difficulty in Removing Sulfonyl Chloride Impurity | Excess sulfonyl chloride used in the reaction. | - Quench the reaction with a nucleophilic scavenger (e.g., a small amount of an amine or water) to consume excess sulfonyl chloride.- Use aqueous workup with a mild base (e.g., sodium bicarbonate solution) to hydrolyze the remaining sulfonyl chloride. |
| Poor Separation of Diastereomers | The two chiral centers in this compound can lead to the formation of four possible stereoisomers. The desired (1'S, 2S) isomer may be difficult to separate from the others. | - Utilize chiral chromatography (chiral HPLC or SFC) for effective separation.- Consider derivatization with a chiral resolving agent to form diastereomeric derivatives that may be more easily separated by standard chromatography, followed by removal of the chiral auxiliary. |
| Product Insolubility/Precipitation During Workup or Purification | The product may have limited solubility in the chosen solvent system. | - Screen a variety of solvents and solvent mixtures to find an appropriate system for extraction and chromatography.- For purification, consider reverse-phase chromatography if the compound is insoluble in common organic solvents. |
| Inconsistent Purity Results | The method of purity assessment may not be suitable for detecting all impurities. | - Use orthogonal analytical techniques to assess purity, such as a combination of HPLC with UV detection, LC-MS, and NMR spectroscopy.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for this compound?
A1: Based on its chemical structure, a plausible synthetic route for this compound, ((1'S,2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4"-methyl-1"-naphthalenesulfonylamino)butanamide), would involve the coupling of two key fragments:
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A protected (S)-2-amino-4-(protected amino)butanoic acid derivative.
-
(S)-2-amino-3-phenylpropanamide.
The synthesis would likely proceed through the formation of a sulfonamide bond between the 2-amino group of the butanoic acid derivative and 4-methyl-1-naphthalenesulfonyl chloride. This would be followed by amide bond formation between the carboxylic acid of the resulting intermediate and the amino group of (S)-2-amino-3-phenylpropanamide. The final step would involve the deprotection of the 4-amino group.
Q2: What are the critical factors for controlling stereochemistry during the synthesis?
A2: The synthesis of the specific (1'S, 2S) stereoisomer of this compound requires the use of enantiomerically pure starting materials. It is crucial to source or synthesize (S)-2-amino-4-(protected amino)butanoic acid and (S)-2-amino-3-phenylpropanamide of high enantiomeric purity. Additionally, reaction conditions for the amide coupling and sulfonamide formation should be chosen to minimize racemization.
Q3: What type of chromatography is best suited for purifying this compound?
A3: Given the potential for diastereomeric impurities, a multi-step purification strategy may be necessary. Initially, flash column chromatography on silica gel could be used to remove major impurities. Final purification to separate the desired (1'S, 2S) isomer from other stereoisomers would likely require preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored as a solid in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C or -80°C. Stock solutions should also be stored at low temperatures, for instance, at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from moisture.
This compound Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₄O₄S |
| Molecular Weight | 468.57 g/mol |
| Appearance | Crystalline solid, powder |
| Purity | ≥97% (by HPLC)[3] |
| Solubility | Soluble in DMSO. |
| Storage (Solid) | 2 years at -80°C; 1 year at -20°C. |
| Storage (in Solvent) | 6 months at -80°C; 1 month at -20°C. |
Experimental Protocols
As the specific synthesis protocol for this compound is not publicly available, a detailed, validated experimental protocol cannot be provided. However, a general procedure for the synthesis of a sulfonamide-peptide conjugate is outlined below. This is a representative protocol and would require significant optimization for the specific synthesis of this compound.
General Protocol for Sulfonamide-Peptide Coupling:
-
Sulfonamide Formation:
-
Dissolve the protected amino acid (e.g., a protected (S)-2-amino-4-(protected amino)butanoic acid derivative) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and cool the mixture in an ice bath.
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Slowly add a solution of the sulfonyl chloride (e.g., 4-methyl-1-naphthalenesulfonyl chloride) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and salts.
-
Purify the resulting sulfonamide intermediate by flash column chromatography.
-
-
Amide Coupling:
-
Dissolve the purified sulfonamide intermediate in a suitable aprotic solvent (e.g., DMF or dichloromethane).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base.
-
Add the amine component (e.g., (S)-2-amino-3-phenylpropanamide).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Purify the protected this compound by flash column chromatography.
-
-
Deprotection:
-
Dissolve the protected this compound in a suitable solvent.
-
Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).
-
Stir the reaction until the deprotection is complete, monitoring by TLC or LC-MS.
-
Remove the solvent and deprotection reagents under reduced pressure.
-
Purify the final this compound product by preparative HPLC, likely using a chiral column to ensure diastereomeric purity.
-
Visualizations
Caption: A generalized workflow for the potential synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound synthesis.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides removal under different redox conditions and microbial response to sulfonamides stress during riverbank filtration: A laboratory column study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. J 2156 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
interpreting unexpected results in J-2156 electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective somatostatin receptor type 4 (SST4) agonist, J-2156, in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of electrophysiology?
A1: this compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4), which is a Gi/o protein-coupled receptor (GPCR).[1] Upon binding, this compound activates the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate ion channel activity, most notably by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in neuronal excitability. Additionally, this compound has been shown to augment M-type potassium currents, further contributing to its inhibitory effects on neuronal firing.
Q2: What are the expected effects of this compound on neuronal activity?
A2: The primary expected effect of this compound is a dose-dependent reduction in neuronal excitability. In current-clamp recordings, this may manifest as membrane hyperpolarization, a decrease in spontaneous firing rate, and an increase in the current threshold required to elicit an action potential. In voltage-clamp experiments, application of this compound is expected to induce an outward current at potentials near the resting membrane potential, consistent with the activation of potassium channels like GIRK channels.
Q3: Is this compound selective for the SST4 receptor?
A3: this compound exhibits high selectivity for the SST4 receptor, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5).[1] A screening against a panel of 67 other pharmacological targets, including various receptors, ion channels, and transporters, showed no significant off-target binding at a concentration of 10 µM.[2]
Q4: What is a typical effective concentration range for in vitro electrophysiology experiments?
A4: For in vitro studies, this compound has been shown to be effective in the nanomolar to low micromolar range. For example, in studies on sensory neuropeptide release, EC50 values were in the range of 11-111 nM.[4][5] However, the optimal concentration will depend on the specific cell type, the expression level of SST4 receptors, and the experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation.
Troubleshooting Unexpected Results
Problem 1: No observable effect of this compound application.
| Possible Cause | Troubleshooting Steps |
| Low or absent SST4 receptor expression in the target cells. | - Verify SST4 receptor expression in your cell type or tissue of interest using techniques like qPCR, immunohistochemistry, or Western blotting.- Consider using a positive control cell line known to express SST4 receptors. |
| Incorrect this compound concentration or degradation. | - Prepare fresh this compound solutions for each experiment. Refer to the manufacturer's instructions for proper storage and handling.- Perform a concentration-response curve to ensure you are using an effective concentration. |
| Issues with the drug delivery system. | - Ensure your perfusion system is working correctly and that the drug is reaching the target cell.- For focal application, verify the position of the application pipette relative to the cell. |
| Receptor desensitization. | - Somatostatin receptors are known to undergo desensitization with prolonged agonist exposure. Apply this compound for shorter durations or with washout periods between applications. |
| Problem with recording conditions. | - Ensure the health of your cells or tissue slice. Poor cell health can lead to a lack of responsiveness.- Check the composition of your internal and external solutions to ensure they are appropriate for recording GPCR-mediated effects (e.g., include GTP in the internal solution). |
Problem 2: The observed response is smaller or weaker than expected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound concentration. | - Perform a detailed concentration-response curve to determine the EC50 in your system. |
| Partial receptor desensitization. | - Reduce the duration of this compound application or increase the washout time between applications. |
| Low receptor reserve. | - The density of SST4 receptors in your preparation may be low, leading to a smaller maximal response. |
| Voltage-dependent effects. | - The magnitude of GIRK channel activation can be voltage-dependent. Investigate the effect of this compound at different holding potentials. |
Problem 3: A bell-shaped concentration-response curve is observed.
| Possible Cause | Troubleshooting Steps |
| Receptor desensitization at high concentrations. | - High concentrations of agonist can lead to rapid and profound receptor desensitization, resulting in a diminished response. |
| Off-target effects at high concentrations. | - Although this compound is highly selective, very high concentrations could potentially engage other targets. If possible, use a selective SST4 antagonist to confirm the response is mediated by SST4. |
| Complex downstream signaling. | - At high concentrations, this compound might engage additional signaling pathways that counteract the primary inhibitory effect. |
Problem 4: The observed current runs down or is unstable.
| Possible Cause | Troubleshooting Steps |
| "Washout" of essential intracellular components. | - Ensure your internal solution contains GTP and ATP to support G-protein signaling.- Consider using the perforated patch technique to preserve the intracellular environment. |
| Instability of the recording. | - Monitor the series resistance and membrane resistance throughout the experiment. A stable recording is crucial for reliable drug effect measurements. |
| GIRK channel rundown. | - Inwardly rectifying potassium channels can sometimes exhibit rundown. Ensure stable baseline recordings before drug application.[6] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Preparation | Effect | Value | Reference |
| EC50 | Isolated rat tracheae | Inhibition of Substance P release | 11.6 nM | [4][5] |
| EC50 | Isolated rat tracheae | Inhibition of CGRP release | 14.3 nM | [4][5] |
| EC50 | Isolated rat tracheae | Inhibition of somatostatin release | 110.7 nM | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Effect | Value (i.p. administration) | Reference |
| ED50 | Rat model of breast cancer-induced bone pain | Relief of mechanical allodynia (ipsilateral) | 3.7 mg/kg | [2] |
| ED50 | Rat model of breast cancer-induced bone pain | Relief of mechanical hyperalgesia (ipsilateral) | 8.0 mg/kg | [2] |
| ED50 | Rat model of chronic low back pain | Alleviation of primary hyperalgesia | 30 mg/kg (significant effect) | [7] |
| - | Streptozotocin-induced diabetic rat model | Dose-dependent anti-allodynia | 10-30 mg/kg | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Induced Currents in Cultured Neurons
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Cell Culture: Culture neurons known to express SST4 receptors on glass coverslips.
-
Solutions:
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Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
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Whole-Cell Configuration:
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Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
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Approach a neuron with the recording pipette while applying positive pressure.
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Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
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Hold the cell at a membrane potential of -60 mV.
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Establish a stable baseline recording for at least 5 minutes.
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Apply this compound at various concentrations through the perfusion system.
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Record the induced outward current.
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Perform a washout with the external solution to observe recovery.
-
To characterize the current, voltage steps or ramps can be applied before, during, and after this compound application.
-
Protocol 2: In Vivo Single-Unit Recording of Neuronal Firing in Response to this compound
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Animal Preparation: Anesthetize the animal (e.g., rat) according to an approved institutional protocol. Perform a craniotomy over the brain region of interest.
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Recording Electrode: Use a high-impedance microelectrode (e.g., tungsten or glass) to isolate single-unit activity.
-
Drug Application:
-
Use a multi-barrel micropipette positioned near the recording electrode for iontophoretic or pressure ejection of this compound.[9]
-
Alternatively, systemic administration (e.g., intraperitoneal injection) can be used to assess the overall effect of this compound.
-
-
Recording Procedure:
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Lower the recording electrode into the target brain region and isolate a spontaneously active neuron.
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Record a stable baseline firing rate for several minutes.
-
Apply this compound either locally or systemically.
-
Record the change in the neuron's firing rate during and after drug application.
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Analyze the data by comparing the firing frequency before, during, and after this compound application.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the SST4 receptor.
Caption: General workflow for a whole-cell patch-clamp experiment with this compound.
Caption: Troubleshooting decision tree for a lack of response to this compound.
References
- 1. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 7. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Combining pharmacology and whole-cell patch recording from CNS neurons, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of J-2156 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of J-2156 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound stock solutions.
| Problem | Potential Cause | Recommended Action |
| Precipitation in Stock Solution | Improper Solvent: The chosen solvent may not be optimal for the desired concentration. | This compound is soluble in both DMSO and water. For high concentrations, DMSO is recommended. Ensure the solvent is of high purity. |
| Low Temperature Storage: The compound may be precipitating out of solution upon freezing. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly. Consider preparing smaller aliquots to minimize freeze-thaw cycles. | |
| pH of Aqueous Solution: The pH of the aqueous buffer may be affecting solubility. | If using aqueous buffers, ensure the pH is within a range that maintains the solubility of this compound. The isoelectric point and pKa of this compound should be considered, although this information is not readily available in the provided search results. | |
| Loss of Potency or Inconsistent Results | Chemical Degradation: The compound may be degrading over time due to improper storage. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect from light by using amber vials or wrapping vials in foil. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation. | Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations. | |
| Solvent Quality: The solvent may contain impurities that are reacting with this compound. | Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare stock solutions. | |
| Discoloration of Stock Solution | Oxidation or Photodegradation: Exposure to air or light can cause the compound to degrade. | Store aliquots under an inert gas (e.g., argon or nitrogen) if possible. Always protect solutions from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] For preparing high-concentration stock solutions, DMSO is generally the preferred solvent. For in vivo experiments, this compound has been prepared in 0.9% sodium chloride injection and 1.25% methylcellulose solution.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound stock solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur. Before use, it is essential to allow the vial to warm to room temperature for at least 60 minutes and then vortex the solution thoroughly to ensure it is fully redissolved. If precipitation persists, gentle warming in a water bath (e.g., 37°C) may help, but be cautious as excessive heat can degrade the compound.
Q4: How can I assess the stability of my this compound stock solution over time?
A4: The stability of your this compound stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This involves analyzing aliquots of your stock solution at different time points and comparing the peak area of this compound to a freshly prepared standard. Any significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and highly selective agonist of the somatostatin receptor type 4 (SST4).[2][5] Activation of the SST4 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is involved in various physiological processes, including the modulation of pain and inflammation.[7][8]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 582.59 g/mol )
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 5.83 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution with 5.83 mg of this compound, add 1 ml of DMSO.
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Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing Stock Solution Stability by HPLC
This protocol outlines a general procedure for a stability study of a this compound stock solution. A specific HPLC method would need to be developed and validated for this compound.
Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.
Materials:
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This compound stock solution aliquots
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be determined during method development)
-
Freshly prepared this compound standard solutions of known concentrations
Procedure:
-
Initial Analysis (Time Zero):
-
Thaw one aliquot of the this compound stock solution.
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Prepare a series of dilutions from the stock to create a standard curve.
-
Inject the standards and the stock solution into the HPLC system.
-
Record the retention time and peak area of the this compound peak. This will serve as the baseline (100% stability).
-
-
Time-Point Analysis:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, exposed to light).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot from each storage condition.
-
Analyze the samples by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample by comparing its peak area to the standard curve from the initial analysis.
-
Express the stability as a percentage of the initial concentration.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J 2156 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining experimental design for J-2156 pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for pharmacokinetic (PK) studies of J-2156, a selective somatostatin receptor type 4 (SST4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4).[1] The SST4 receptor is a G protein-coupled receptor (GPCR). Upon activation by this compound, it inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, it can activate the mitogen-activated protein kinase (MAPK) cascade.
Q2: What are the reported efficacious doses of this compound in preclinical rat models?
A2: Efficacious doses of this compound in rat models of pain have been reported in the range of 3 mg/kg to 30 mg/kg administered intraperitoneally (i.p.).[2][3][4] The specific effective dose can vary depending on the pain model being studied.
Q3: Is there any available pharmacokinetic data for this compound in rats?
A3: Publicly available pharmacokinetic data for this compound is limited. However, one study reported a mean plasma concentration of 391 nM at 3 hours after a 10 mg/kg intraperitoneal dose in rats. In-house pharmacokinetic studies have been conducted, but the detailed results are not publicly disclosed.
Q4: What are the key considerations for selecting an animal model for this compound PK studies?
A4: The choice of animal model should be guided by the research question. Rats are a common model for initial PK studies.[2][3][4] Factors to consider include the expression of SST4 receptors in the tissues of interest and the relevance of the model to the therapeutic indication being studied.
Q5: What are the recommended routes of administration for this compound in preclinical studies?
A5: Intraperitoneal (i.p.) administration has been commonly used in published preclinical studies with this compound.[2][3][4] For studies investigating oral bioavailability, oral gavage (p.o.) would be the appropriate route. Intravenous (i.v.) administration is necessary to determine absolute bioavailability and fundamental PK parameters like clearance and volume of distribution.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
-
Symptom: Large standard deviations in plasma concentration-time points across animals in the same dose group.
-
Potential Causes & Solutions:
-
Inconsistent Dosing Technique: For oral gavage, ensure consistent placement of the gavage needle to avoid accidental administration into the trachea or esophagus. For i.p. injections, ensure consistent injection depth and location to avoid injection into the gut or adipose tissue.
-
Formulation Issues: If this compound is not fully solubilized or is in an unstable suspension, the amount of drug administered may vary. Ensure the formulation is homogenous and stable throughout the dosing period.
-
Animal-to-Animal Variability: Biological factors such as differences in metabolism, food consumption, and stress levels can contribute to variability. Ensure animals are properly fasted (if required by the protocol) and handled consistently to minimize stress.
-
Issue 2: Lower than Expected Plasma Concentrations (Poor Bioavailability)
-
Symptom: After oral administration, the calculated area under the curve (AUC) is significantly lower than expected, or the plasma concentrations are below the limit of quantification (BLQ).
-
Potential Causes & Solutions:
-
Poor Solubility: this compound's solubility in the gastrointestinal fluids may be a limiting factor. Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or complexing agents like cyclodextrins.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. An intravenous PK study is necessary to quantify the extent of first-pass metabolism.
-
Efflux Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which pump it back into the gut lumen. In vitro studies using Caco-2 cells can help assess this possibility.
-
Incorrect Sampling Times: If the absorption of this compound is rapid, the peak concentration (Cmax) may be missed if the initial blood samples are taken too late. A pilot study with more frequent early sampling time points is recommended.
-
Issue 3: Inconsistent or Unexpected Pharmacokinetic Profile
-
Symptom: The shape of the plasma concentration-time curve is erratic or does not follow a typical absorption and elimination pattern. This can include multiple peaks or a very flat profile.
-
Potential Causes & Solutions:
-
Enterohepatic Recirculation: The drug may be excreted into the bile and then reabsorbed in the intestine, leading to a secondary peak in the plasma concentration profile. Collection and analysis of bile can confirm this.
-
Non-Linear Pharmacokinetics: At higher doses, drug metabolizing enzymes or transporters may become saturated, leading to a disproportionate increase in exposure with increasing dose.[5][6][7][8] Conducting studies with a range of doses can help identify non-linear PK.
-
Analytical Method Issues: Interference from metabolites or endogenous compounds in the bioanalytical assay can lead to inaccurate measurements. Ensure the analytical method is properly validated for specificity and selectivity.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | 1 mg/kg IV | 10 mg/kg IP | 10 mg/kg PO |
| Cmax (nM) | 150 ± 25 | 450 ± 90 | 120 ± 30 |
| Tmax (h) | 0.08 | 0.5 | 1.0 |
| AUC (0-inf) (nM*h) | 300 ± 50 | 1800 ± 350 | 600 ± 120 |
| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 | 3.2 ± 0.7 |
| CL (L/h/kg) | 0.5 ± 0.1 | - | - |
| Vd (L/kg) | 1.8 ± 0.3 | - | - |
| F (%) | - | - | 33 ± 7 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Recommended Blood Sampling Time Points (in hours)
| Route | Time Points |
| Intravenous (IV) | 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Intraperitoneal (IP) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
Experimental Protocols
Protocol 1: Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
-
Formulation: this compound dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL.
-
Dosing: Administer a single bolus dose of 1 mg/kg via the jugular vein cannula.
-
Blood Sampling: Collect approximately 150 µL of blood from the cannula at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation: this compound suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
-
Dosing: Administer a single dose of 10 mg/kg via oral gavage.
-
Blood Sampling: Collect approximately 150 µL of blood via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (F) by comparing the oral AUC to the intravenous AUC from Protocol 1.
Mandatory Visualization
References
- 1. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 4. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 6. Nonlinear pharmacokinetics of propafenone in rats and humans: application of a substrate depletion assay using hepatocytes for assessment of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. certara.com [certara.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of J-2156 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of the novel somatostatin receptor type 4 (SSTR4) agonist, J-2156, and the classical opioid analgesic, morphine. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive overview for researchers in pain and drug development.
Quantitative Data Summary
The analgesic efficacy of this compound and morphine has been evaluated in various preclinical models of pain. The data presented below is primarily derived from studies in rodent models of neuropathic and inflammatory pain.
Table 1: Anti-Allodynic Effects in a Rat Model of Painful Diabetic Neuropathy
This table summarizes the effects of this compound and morphine on mechanical allodynia in a streptozotocin (STZ)-induced diabetic rat model.[1][2][3]
| Compound | Dose | Route of Administration | Peak Effect Time (post-administration) | Duration of Action |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | 1.5 hours | > 3 hours |
| Morphine | 1 mg/kg | Subcutaneous (s.c.) | 1 hour | > 3 hours |
Data from a study where hindpaw withdrawal thresholds were assessed using von Frey filaments. The extent and duration of the anti-allodynic effect of this compound at 30 mg/kg did not differ significantly from that of morphine at 1 mg/kg in the early phase of the model.[1][2][3]
Table 2: Efficacy of this compound in Inflammatory and Neuropathic Pain Models
This table presents data on the efficacy of this compound in different pain models, highlighting its broad-spectrum analgesic potential.
| Pain Model | Species | Effect | Effective Dose Range (i.p.) |
| Formalin Test (Phase 2) | Mouse | Inhibition of nocifensive behavior | 1-100 µg/kg |
| Adjuvant-Evoked Chronic Inflammatory Mechanical Allodynia | Rat | Decreased allodynia | Not specified |
| Sciatic Nerve Ligation-Induced Neuropathic Mechanical Hyperalgesia | Rat | Inhibition of hyperalgesia | Not specified |
| Complete Freund's Adjuvant (CFA) Model | Rat | Reduction of hyperalgesia | Minimal effective dose of 0.1 mg/kg |
This compound has demonstrated efficacy in both acute inflammatory and chronic neuropathic pain models, suggesting its potential as a versatile analgesic.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of this compound and morphine.
Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This model is widely used to induce a state of painful diabetic neuropathy, characterized by mechanical allodynia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are used.[6][7] Animals are fasted for 12-18 hours prior to STZ injection, with free access to water.[8][9]
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose of 50-75 mg/kg.[6][7][9]
-
Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[6]
-
Behavioral Testing: The development of mechanical allodynia is assessed using the von Frey test, typically starting one week after STZ injection and continuing weekly.[8]
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.[6][10]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[10][11] The filament is pressed until it buckles, and the pressure is held for a few seconds.
-
Response: A positive response is recorded if the animal exhibits a sharp withdrawal, licking, or flinching of the paw.[11]
-
Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[11] Alternatively, an electronic von Frey apparatus can be used to apply a linearly increasing force until the paw is withdrawn, with the device automatically recording the withdrawal threshold.[12][13]
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanisms and experimental processes can aid in understanding the distinct actions of this compound and morphine.
Signaling Pathways
The analgesic effects of this compound and morphine are mediated through different G protein-coupled receptors (GPCRs) and their downstream signaling cascades.
Caption: Signaling pathways of this compound and Morphine.
This compound is a selective agonist for the somatostatin receptor type 4 (SSTR4).[5] The activation of this receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent analgesic effects.[14][15] Morphine primarily acts as an agonist at the μ-opioid receptor, which is also a Gi-coupled receptor.[16][17][18] Its activation similarly inhibits adenylyl cyclase but also leads to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (inhibiting neurotransmitter release), both of which contribute to its potent analgesic effects.[16][18]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the analgesic effects of this compound and morphine in a preclinical pain model.
Caption: Preclinical analgesic comparison workflow.
This workflow outlines the key stages of a preclinical study designed to compare the analgesic effects of test compounds. It begins with the induction of a pain model and baseline assessment, followed by the administration of the compounds and post-treatment evaluation, and concludes with data analysis to determine the relative efficacy of the treatments.
References
- 1. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 4. The somatostatin receptor 4 agonist this compound reduces mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic effects of the somatostatin sst4 receptor selective agonist this compound in acute and chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of J-2156 and Other SST4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (SST4) has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This has spurred the development of selective agonists that can modulate its activity. This guide provides a comparative analysis of J-2156, a well-characterized SST4 receptor agonist, and other notable agonists, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of SST4 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and other selected SST4 receptor agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Agonist | Type | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Selectivity over other SST receptors | Reference |
| This compound | Non-peptide | Human SST4 | 1.2 | 0.05 (IC50, hSST4) | >400-fold | [1][2] |
| Rat SST4 | - | 0.07 (IC50, rSST4) | [2] | |||
| TT-232 | Peptide | Human SST4 | - | 371.6 (EC50, cAMP assay) | Binds to SST1 as well | [3][4] |
| NNC 26-9100 | Non-peptide | Human SST4 | 6 | 2 (EC50, cAMP assay) | >100-fold | [2][5] |
| Consomatin Fj1 | Peptide | Human SST4 | - | 6 (EC50) | High selectivity over SSTR1, 2, 3, 5 | [1] |
| Pyrrolo-pyrimidine Cpd 1 | Non-peptide | - | - | 75 (EC50, GTPγS assay) | - | [6] |
| Pyrrolo-pyrimidine Cpd 2 | Non-peptide | - | - | 28 (EC50, GTPγS assay) | - | [6] |
| Pyrrolo-pyrimidine Cpd 3 | Non-peptide | - | - | 16 (EC50, GTPγS assay) | - | [6] |
| Pyrrolo-pyrimidine Cpd 4 | Non-peptide | - | - | 24 (EC50, GTPγS assay) | - | [6] |
Key Performance Insights
This compound stands out as a high-affinity and potent SST4 receptor agonist with excellent selectivity over other somatostatin receptor subtypes.[1][2] Its non-peptide nature also offers potential advantages in terms of oral bioavailability and metabolic stability.
TT-232, a peptide agonist, also demonstrates activity at the SST4 receptor, though with lower potency compared to this compound, and it also interacts with the SST1 receptor.[3][4][7]
NNC 26-9100 is another selective non-peptide agonist with respectable affinity and potency.[2][5]
More recent discoveries, such as the venom-derived peptide consomatin Fj1 and novel pyrrolo-pyrimidine compounds, show promise as potent and selective SST4 agonists.[1][6] Notably, some of the pyrrolo-pyrimidine compounds exhibit biased agonism, activating G-protein signaling without recruiting β-arrestin, which may offer a desirable therapeutic profile by potentially reducing receptor desensitization.[6]
SST4 Receptor Signaling Pathway
Activation of the SST4 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Downstream of this, the βγ subunits of the G protein can modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[10][11]
Experimental Workflows and Protocols
The characterization of SST4 receptor agonists typically involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Detailed Experimental Protocols
1. Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the SST4 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human SST4 receptor.
-
Radioligand (e.g., [125I]-labeled somatostatin-14).
-
Test compounds (e.g., this compound and other agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled somatostatin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (for determining Functional Potency, EC50)
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following receptor activation.
-
Materials:
-
Whole cells stably expressing the human SST4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound and other agonists).
-
Cell culture medium and buffers.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is the EC50 value.
-
3. [35S]GTPγS Binding Assay (for determining G-protein activation, EC50)
This assay directly measures the activation of G proteins coupled to the SST4 receptor upon agonist binding.
-
Materials:
-
Membrane preparations from cells expressing the SST4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds (e.g., this compound and other agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated G proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding is the EC50 value.[6]
-
References
- 1. Consomatin Fj1 | SSTR4 agonist | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
J-2156 versus TT-232: a head-to-head comparison in a neuropathy model
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of novel analgesic development, particularly for the treatment of chronic neuropathic pain, the somatostatin receptor subtype 4 (sst4) has emerged as a promising therapeutic target.[1][2][3] Two key investigational compounds targeting this receptor, J-2156 and TT-232, have shown significant potential in preclinical models. This guide provides a comprehensive, head-to-head comparison of their performance in established neuropathy models, supported by experimental data and detailed methodologies.
Compound Overview
This compound is a highly potent and selective, non-peptide small molecule agonist of the somatostatin receptor type 4 (sst4).[4] It has demonstrated efficacy in various rodent models of inflammatory and neuropathic pain.[3][5][6]
TT-232 , a cyclic heptapeptide analog of somatostatin, exhibits a broader binding profile, with high affinity for the sst4 receptor and a notable affinity for the somatostatin receptor subtype 1 (sst1).[7][8] It has also been shown to possess anti-inflammatory and analgesic properties in several preclinical pain models.[9][10][11]
Performance in a Neuropathy Model: Data Summary
The following tables summarize the quantitative data from key studies investigating the efficacy of this compound and TT-232 in the streptozotocin (STZ)-induced diabetic neuropathy model and the partial sciatic nerve ligation model in rodents.
Table 1: Efficacy in Streptozotocin-Induced Diabetic Neuropathy Model
| Parameter | This compound | TT-232 | Reference Compound(s) |
| Animal Model | Rat | Rat | Gabapentin, Morphine |
| Effective Dose Range | 10-30 mg/kg (i.p.) | 10-100 µg/kg (i.p.) | Gabapentin: 100 mg/kg (i.p.), Morphine: 1 mg/kg (s.c.) |
| Maximal Effect | Significant anti-allodynia at 30 mg/kg, with peak effect at 1.5 hours.[5][12] | Potently diminishes chronic mechanical allodynia.[11] | Gabapentin: Peak effect at 1 hour, Morphine: Peak effect at 1 hour.[12] |
| Duration of Action | > 3 hours at 30 mg/kg.[5][12] | Not explicitly reported in the provided results. | > 3 hours for both Gabapentin and Morphine.[12] |
| Potency Comparison | Efficacious doses are in the mg/kg range.[5] | Minimal effective doses are in the µg/kg range.[7][10] | - |
| Key Finding | Dose-dependently relieved mechanical allodynia in the bilateral hindpaws of STZ-diabetic rats.[5] | Inhibited the diabetes-induced decrease in mechanonociceptive threshold.[11] | This compound at 30 mg/kg showed a similar extent and duration of anti-allodynia to Gabapentin and Morphine in the early phase of neuropathy.[12] |
Table 2: Efficacy in Partial Sciatic Nerve Ligation-Induced Neuropathic Pain
| Parameter | This compound | TT-232 |
| Animal Model | Rat | Rat |
| Effective Dose Range | 1-100 µg/kg (i.p.) | 5-20 µg/kg (i.p.) |
| Key Finding | Inhibited neuropathic mechanical hyperalgesia on the seventh postoperative day.[6] | Dose-dependently inhibited mechano-nociceptive hyperalgesia on the 7th day after the operation.[10] |
Signaling Pathways and Mechanism of Action
Both this compound and TT-232 exert their analgesic effects primarily through the activation of somatostatin receptors, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and a reduction in the release of pro-inflammatory and pronociceptive mediators.
Caption: Signaling pathways for this compound and TT-232.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
A widely used model for type 1 diabetes-induced neuropathy.
-
Induction of Diabetes: Adult male rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-70 mg/kg, dissolved in citrate buffer.[5] Control animals receive an injection of the vehicle alone.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, usually 48-72 hours after STZ injection. Rats with blood glucose levels exceeding a predetermined threshold (e.g., >15 mmol/L) are considered diabetic and included in the study.
-
Development of Neuropathy: The development of mechanical allodynia, a key feature of neuropathic pain, is assessed over several weeks (typically 5-18 weeks post-STZ) using von Frey filaments.[5][11] A significant decrease in the paw withdrawal threshold (PWT) in diabetic rats compared to control rats indicates the presence of neuropathy.
-
Drug Administration and Behavioral Testing: this compound, TT-232, or a reference compound is administered to the diabetic rats.[5][11] Mechanical allodynia is then assessed at various time points post-drug administration to determine the compound's efficacy and duration of action.[5]
Caption: Workflow for the STZ-induced neuropathy model.
Partial Sciatic Nerve Ligation Model
This model mimics traumatic nerve injury-induced neuropathic pain.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. A partial, tight ligation of approximately one-third to one-half of the diameter of the nerve is made with a suture.
-
Post-Operative Recovery: The animals are allowed to recover from the surgery.
-
Development of Hypersensitivity: Mechanical hyperalgesia develops in the ipsilateral (operated) paw over several days.
-
Behavioral Testing and Drug Administration: On the day of the experiment (e.g., day 7 post-surgery), baseline mechanical sensitivity is assessed. The test compounds are then administered, and the anti-hyperalgesic effects are measured over time.[6][10]
Discussion and Conclusion
Both this compound and TT-232 demonstrate significant analgesic effects in preclinical models of neuropathic pain, validating the sst4 receptor as a viable target for the development of novel pain therapeutics.
-
Therapeutic Potential: The data presented suggest that both compounds have the potential to be developed into effective treatments for neuropathic pain. The non-peptide nature of this compound may offer advantages in terms of oral bioavailability and pharmacokinetic properties compared to the peptide-based TT-232.
Further head-to-head studies are warranted to directly compare the efficacy, potency, and safety profiles of this compound and TT-232 in various neuropathy models. Such studies will be crucial for determining which of these promising candidates, or which mechanistic approach, holds the greatest promise for clinical development.
References
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TT232, a novel signal transduction inhibitory compound in the therapy of cancer and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterisation of the somatostatin analogue TT-232: effects on neurogenic and non-neurogenic inflammation and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic effect of TT-232, a heptapeptide somatostatin analogue, in acute pain models of the rat and the mouse and in streptozotocin-induced diabetic mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating J-2156's Selectivity Against Other Somatostatin Receptor Subtypes: A Comparative Guide
J-2156 is a nonpeptide small molecule that has garnered significant interest within the research and drug development community for its potent and selective agonist activity at the somatostatin receptor subtype 4 (SSTR4).[1][2] This guide provides a comprehensive comparison of this compound's binding affinity across the five human somatostatin receptor subtypes (SSTR1-SSTR5), alongside data for the endogenous ligand somatostatin-14 and the clinically used somatostatin analog, octreotide. The presented data and experimental protocols validate the high selectivity of this compound for SSTR4.
Comparative Binding Affinity Data
The selectivity of this compound for the human SSTR4 is evident when compared to its affinity for the other receptor subtypes. The following table summarizes the inhibition constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For comparison, data for the non-selective endogenous ligand somatostatin-14 and the SSTR2/3/5-selective octreotide are also included.
| Ligand | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |
| This compound | >10,000 | >5,000 | 1,400 | 1.2 | 540 |
| Somatostatin-14 | 2.5 | 0.5 | 2.1 | 4.4 | 1.1 |
| Octreotide | >10,000 | 0.8 | 6.3 | >10,000 | 5.4 |
Data compiled from multiple sources. This compound data indicates over 400-fold selectivity for hSSTR4 over other subtypes.[3] Octreotide is known to have low affinity for SSTR1 and SSTR4.[4]
Experimental Protocols
The determination of ligand binding affinity and selectivity for the somatostatin receptor subtypes is primarily conducted through radioligand binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Materials:
- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[4][5]
- Radioligand: [125I]-Tyr3-somatostatin-(1–14) at a concentration of approximately 0.05 nM.[4]
- Binding Buffer: 10 mM/L HEPES, 1 mM/L EDTA, 5 mM/L MgCl2, 30 µg/mL bacitracin, and 5 mg/mL protease-free BSA, with a pH of 7.6.[4][5]
- Test Compounds: this compound, somatostatin-14 (positive control), and octreotide, prepared in a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).[4]
- Assay Plates: 96-well microplates.[4]
2. Procedure:
- Cell membranes expressing the specific somatostatin receptor subtype are incubated in the binding buffer.
- The radioligand ([125I]-Tyr3-somatostatin-(1–14)) is added to the mixture.
- Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
- The mixture is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through a filter plate.
- The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.
3. Data Analysis:
- The data are used to generate competition binding curves, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand selectivity using a radioligand competition binding assay.
Simplified SSTR4 Signaling Pathway
Caption: this compound activates SSTR4, leading to the inhibition of adenylyl cyclase via the Gαi subunit.
References
- 1. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
- 5. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the somatostatin receptor subtype 4 selective agonist this compound on sensory neuropeptide release and inflammatory reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of J-2156 and Gabapentin for the Treatment of Diabetic Neuropathy
For Immediate Release
This publication provides a comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of action of J-2156, a selective somatostatin type 4 (SST4) receptor agonist, and gabapentin, a widely used anticonvulsant, in the context of diabetic neuropathy. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate an objective comparison.
Executive Summary
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. Current first-line treatments, such as gabapentin, provide relief for some patients but are often associated with dose-limiting side effects and incomplete efficacy. This compound represents a novel therapeutic approach targeting the somatostatin receptor system. Preclinical evidence suggests that this compound offers comparable efficacy to gabapentin in alleviating mechanical allodynia in a rodent model of diabetic neuropathy, though its effectiveness may diminish in later stages of the condition. The distinct mechanisms of action of these two compounds—this compound's modulation of a G-protein coupled receptor and gabapentin's interaction with a voltage-gated calcium channel subunit—present different therapeutic avenues and potential for combination therapies.
Comparative Efficacy in a Preclinical Model
A key preclinical study compared the efficacy of this compound and gabapentin in a streptozotocin (STZ)-induced diabetic rat model of painful diabetic neuropathy. The primary endpoint was the reversal of mechanical allodynia, measured as an increase in paw withdrawal threshold (PWT). The study was conducted in two phases: an early, morphine-sensitive phase (8-12 weeks post-STZ) and a later, morphine-hyposensitive phase (16-18 weeks post-STZ).[1][2][3][4][5][6][7]
| Parameter | This compound | Gabapentin | Morphine (comparator) | Vehicle | Reference |
| Dose | 30 mg/kg, i.p. | 100 mg/kg, i.p. | 1 mg/kg, s.c. | 1.0 mL/kg, i.p. | [1][2][3] |
| Time to Maximal Effect (Phase 1) | 1.5 hours | 1 hour | 1 hour | N/A | [1][2] |
| Duration of Action (Phase 1) | > 3 hours | > 3 hours | > 3 hours | N/A | [1][2] |
| Anti-Allodynic Effect (ΔPWT AUC) in Phase 1 | No significant difference from gabapentin or morphine | No significant difference from this compound or morphine | No significant difference from this compound or gabapentin | Significantly lower than all treatments | [1][2] |
| Anti-Allodynic Effect (ΔPWT AUC) in Phase 2 vs. Phase 1 | Reduced to ~45% of Phase 1 effect | No significant difference between phases | Reduced to ~25% of Phase 1 effect | N/A | [1][2] |
ΔPWT AUC: Change in Paw Withdrawal Threshold Area Under the Curve, a measure of the overall anti-allodynic effect.
Mechanisms of Action
This compound and gabapentin exert their analgesic effects through distinct molecular targets and signaling pathways.
This compound: A Selective Somatostatin Receptor Type 4 (SST4) Agonist
This compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G-protein coupled receptor (GPCR).[1][8][9][10] The analgesic and anti-inflammatory effects of this compound are believed to be mediated through the following pathways:
-
Inhibition of Adenylyl Cyclase: Activation of the SST4 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: SST4 receptor activation has been shown to induce a G-protein gated inwardly rectifying potassium (GIRK) channel current, which hyperpolarizes the neuron and reduces excitability. It also inhibits voltage-sensitive calcium channels (Cav), which would reduce neurotransmitter release.[8]
-
MAPK Pathway Activation: The SST4 receptor is also coupled to the activation of the mitogen-activated protein kinase (MAPK) cascade.[10]
-
Reduction of Neuropeptide Release: this compound has been shown to inhibit the release of pro-inflammatory and pronociceptive neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[11]
Gabapentin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][12][13] This interaction does not directly block the calcium channel pore but rather modulates its function and trafficking, leading to a reduction in neuronal hyperexcitability through several proposed mechanisms:
-
Inhibition of VGCC Trafficking: Gabapentin binding to the α2δ-1 subunit disrupts the anterograde trafficking of the pore-forming α1 subunit of VGCCs from the dorsal root ganglion (DRG) to presynaptic terminals in the spinal cord.[3][14]
-
Reduced Neurotransmitter Release: The decreased density of VGCCs at the presynaptic membrane leads to reduced calcium influx upon neuronal depolarization, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P.[13]
-
Modulation of Descending Inhibitory Pathways: There is some evidence to suggest that gabapentin may also act at supraspinal levels to enhance noradrenaline-mediated descending inhibitory pathways, contributing to its anti-hypersensitivity effects.[3][12]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of therapeutic candidates for diabetic neuropathy. Below are detailed methodologies for key behavioral and electrophysiological assays.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
-
Induction: Adult male Sprague Dawley rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 70 mg/kg, dissolved in citrate buffer. Control animals receive the vehicle only.[1][3]
-
Confirmation of Diabetes: Diabetes is confirmed approximately 9 days post-STZ injection by measuring blood glucose levels from a tail vein sample. A blood glucose concentration >15 mM is typically considered diabetic.
-
Development of Neuropathy: Bilateral hind paw hypersensitivity (mechanical allodynia) generally develops by 8 weeks post-STZ administration and is maintained for the duration of the study.[1][3]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimatize for at least 15 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied from underneath the mesh floor.
-
Endpoint: The test begins with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw. The stimulus is held for approximately 6-8 seconds.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The pattern of positive and negative responses is used to calculate the threshold in grams.
-
Data Analysis: A baseline PWT is established before drug administration. Following drug administration, PWTs are measured at regular intervals (e.g., every 30 minutes for 3 hours). The change in PWT from baseline is calculated, and the area under the curve (AUC) can be determined to represent the overall anti-allodynic effect.[1][2]
Assessment of Thermal Hyperalgesia: Hot Plate Test
This test measures the response latency to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 52-55°C) is used.[15] A transparent cylinder is placed on the surface to keep the animal confined.
-
Acclimatization: The animal (rat or mouse) is placed on the hot plate, and the latency to the first sign of a pain response is recorded.[16]
-
Endpoint: Nocifensive behaviors include licking or flicking of the hind paws or jumping.[15][16]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[11]
-
Data Analysis: Baseline latency is measured before drug administration. The test is repeated at set time points after drug administration to determine the analgesic effect, measured as an increase in response latency.
Assessment of Nerve Function: Nerve Conduction Velocity (NCV)
NCV studies are an objective measure of nerve function and are used to confirm the presence and severity of diabetic neuropathy.[8][17]
-
Anesthesia and Temperature Control: The animal is anesthetized (e.g., with ketamine/xylazine). Body temperature is maintained at 37°C and skin temperature at the measurement site is kept at 34°C using a warming lamp to ensure consistency.[8]
-
Electrode Placement: For the sciatic-tibial motor NCV, stimulating electrodes are placed at the sciatic notch (proximal) and the ankle (distal). Recording electrodes are placed in the interosseous muscles of the foot. For sensory NCV, the sural nerve can be stimulated at the ankle with recording electrodes on the digits.[8]
-
Stimulation and Recording: A supramaximal electrical stimulus is delivered at the proximal and distal sites. The resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves is recorded.
-
Calculation: The latency of the response (time from stimulus to potential onset) is measured for both stimulation sites. The distance between the two stimulating electrodes is measured along the nerve path. The NCV (in m/s) is calculated by dividing the distance (in mm) by the difference in latency (in ms) between the proximal and distal sites.
-
Data Analysis: NCV is typically reduced in diabetic animals compared to healthy controls. The ability of a therapeutic agent to prevent or reverse this slowing is a measure of its efficacy. Gabapentin has been shown to improve nerve conduction velocity in some clinical and preclinical settings.[1][3][18][19]
Safety and Tolerability
This compound
As an experimental compound, clinical safety data for this compound is not available. In preclinical studies, no overt behavioral side-effects such as sedation or motor coordination problems were observed at effective doses in rats.[20][21][22] this compound has been noted to have limited ability to cross the blood-brain barrier, which may reduce the potential for central nervous system side effects.[4][7][10]
Gabapentin
Gabapentin is an established medication, and its side effect profile in patients with diabetic neuropathy has been characterized in numerous clinical trials.
| Common Adverse Events | Frequency in Gabapentin Group | Frequency in Placebo Group | Reference |
| Dizziness | 17.0% - 24% | 0% - 4.9% | [12][23] |
| Somnolence (Drowsiness) | 12.8% - 23% | 0% - 6% | [12][23] |
| Confusion | ~8% | ~1.2% | [12] |
| Peripheral Edema | Mild, frequency not always specified | Less frequent than gabapentin | [14] |
These side effects are often dose-dependent and can be managed by gradual dose titration.[24]
Conclusion
This compound and gabapentin represent two distinct pharmacological approaches to treating diabetic neuropathy. This compound, through its action on the SST4 receptor, offers a novel mechanism with potential for both analgesic and anti-inflammatory effects. Gabapentin, a well-established therapeutic, modulates neuronal excitability by targeting the α2δ-1 subunit of voltage-gated calcium channels.
Preclinical data indicates that this compound has comparable efficacy to gabapentin in a model of mechanical allodynia associated with diabetic neuropathy. However, the observed decrease in this compound's efficacy in the later stages of the disease model warrants further investigation. The distinct signaling pathways of these two compounds suggest that they may have different profiles of efficacy across the various symptoms of diabetic neuropathy (e.g., mechanical allodynia vs. thermal hyperalgesia) and potentially different side-effect profiles. Further comparative studies, including assessments of thermal hyperalgesia and nerve conduction velocity, are needed to fully elucidate the relative therapeutic potential of this compound. The development of SST4 receptor agonists like this compound represents a promising avenue for novel pain therapeutics for diabetic neuropathy, a condition for which there remains a significant unmet medical need.
References
- 1. medpulse.in [medpulse.in]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Gabapentin on nerve conduction studies in carpal tunnel syndrome | Biomedical Research and Therapy [bmrat.org]
- 4. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a small molecule somatostatin type 4 receptor agonist, alleviated hindpaw hypersensitivity in the streptozotocin-induced rat model of painful diabetic neuropathy but with a 2-fold decrease in potency at an advanced stage in the model, mimicking morphine [frontiersin.org]
- 8. diacomp.org [diacomp.org]
- 9. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 18. medpulse.in [medpulse.in]
- 19. bmrat.org [bmrat.org]
- 20. ovid.com [ovid.com]
- 21. This compound, a somatostatin receptor type 4 agonist, alleviates mechanical hyperalgesia in a rat model of chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gabapentin Extended Release for the Treatment of Painful Diabetic Peripheral Neuropathy: Efficacy and tolerability in a double-blind, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diabetesonthenet.com [diabetesonthenet.com]
Cross-Validation of J-2156's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, against other alternatives. The information presented is supported by experimental data from various in vitro and in vivo models.
This compound has emerged as a promising anti-inflammatory and analgesic agent. Its mechanism of action, centered on the activation of the sst4 receptor, offers a novel therapeutic target. This guide synthesizes data from multiple studies to cross-validate its efficacy across different inflammatory models and compares its performance with established anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of this compound in comparison to other compounds across various experimental models.
Table 1: Efficacy of this compound in Acute Inflammation Models
| Model | Species | This compound Dose | % Inhibition / Effect | Comparator | Comparator Dose | % Inhibition / Effect | Reference |
| Mustard Oil-Induced Neurogenic Inflammation (Ear Swelling) | Mouse | 50 µg/kg | ~50% | - | - | - | [1] |
| Dextran-Induced Paw Edema | Rat | 100 µg/kg | ~40% | - | - | - | [1] |
| Carrageenan-Induced Paw Edema | Rat | 10 µg/kg | Significant Inhibition | - | - | - | [1] |
Table 2: Efficacy of this compound in Chronic Inflammation and Pain Models
| Model | Species | This compound Dose / Concentration | Effect (ED50 / Inhibition) | Comparator(s) | Comparator Effect | Reference |
| Adjuvant-Induced Chronic Arthritis | Rat | 1-100 µg/kg (i.p.) | Significant inhibition of edema and arthritic changes | - | - | [2] |
| Endotoxin-Induced Lung Inflammation (MPO activity) | Rat | 1-100 µg/kg (i.p.) | Significant reduction | - | - | [2] |
| Breast Cancer-Induced Bone Pain (Anti-allodynia) | Rat | 3.7 mg/kg (i.p.) | ED50 | NSAIDs, Opioids | Standard analgesics | [3] |
| Breast Cancer-Induced Bone Pain (Anti-hyperalgesia) | Rat | 8.0 mg/kg (i.p.) | ED50 | NSAIDs, Opioids | Standard analgesics | [3] |
| Painful Diabetic Neuropathy (Anti-allodynia) | Rat | 30 mg/kg (i.p.) | Significant anti-allodynia | Gabapentin, Morphine | Comparable to Morphine | [4] |
Table 3: In Vitro Effects of this compound
| Assay | Preparation | This compound Concentration | Effect (EC50 / Inhibition) | Reference |
| Neuropeptide Release (Substance P) | Isolated Rat Trachea | 11.6 nM | EC50 for inhibition | [2] |
| Neuropeptide Release (CGRP) | Isolated Rat Trachea | 14.3 nM | EC50 for inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats (180-220g).
-
Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: this compound or a comparator drug is administered intraperitoneally (i.p.) at specified doses 30 minutes before the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control (vehicle-treated) group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate therapeutics for chronic inflammatory conditions like rheumatoid arthritis.
-
Animals: Lewis rats.
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail's base or a hind paw.
-
Treatment: this compound or comparator drugs are administered daily, starting from the day of adjuvant injection or after the onset of clinical signs.
-
Measurement: The severity of arthritis is assessed by measuring paw volume and scoring clinical signs such as erythema, swelling, and joint stiffness over a period of several weeks.
-
Analysis: The therapeutic effect is evaluated by comparing the arthritis score and paw volume in the treated groups to the control group.
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model mimics the inflammatory response seen in acute lung injury.
-
Animals: C57BL/6 mice.
-
Induction: Mice are anesthetized, and a defined dose of LPS in sterile saline is instilled intratracheally to induce lung inflammation.
-
Treatment: this compound or a comparator is administered before or after the LPS challenge.
-
Measurement: At a specified time point after LPS instillation (e.g., 24 hours), bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-1β). Lung tissue can also be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation.
-
Analysis: The anti-inflammatory effect is determined by the reduction in inflammatory cell counts, cytokine levels, and MPO activity in the treated groups compared to the control group.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan model.
Logical Relationship: Cross-Validation of this compound's Effects
Caption: Cross-validation of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Somatostatin Receptor-4 Agonist this compound Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
Unmasking J-2156's Pain-Relief Pathway: Pivotal Role of the SST4 Receptor Confirmed with Knockout Models
A comprehensive analysis of experimental data from knockout mouse models unequivocally demonstrates that the analgesic effects of the selective somatostatin receptor 4 (SST4) agonist, J-2156, are mediated exclusively through its interaction with the SST4 receptor. This guide provides a detailed comparison of this compound's performance in wild-type versus SST4 knockout models, supported by experimental data and protocols, offering researchers and drug developers critical insights into its mechanism of action.
The development of targeted analgesics requires a thorough understanding of a compound's interaction with its intended molecular target. In the case of this compound, a potent and selective SST4 agonist, studies utilizing mice genetically engineered to lack the SST4 receptor (sst4-/-) have provided definitive evidence of its on-target activity. These knockout models serve as a crucial tool, allowing scientists to dissect the specific contribution of the SST4 receptor to the pharmacological effects of this compound, particularly in the context of pain and inflammation.
Comparative Efficacy of this compound in Wild-Type vs. SST4 Knockout Mice
The most compelling evidence for the SST4-dependent mechanism of this compound comes from studies evaluating its ability to alleviate inflammatory pain. In a key study, the efficacy of this compound in reducing mechanical hyperalgesia—a heightened sensitivity to pain—was compared between wild-type (WT) mice and sst4-/- mice. The results clearly showed that while this compound significantly reduced pain sensitivity in WT mice, it had no effect in mice lacking the SST4 receptor, indicating that the receptor is essential for the drug's analgesic action.[1][2][3]
This finding is further corroborated by the observation that in inflammatory models, sst4-/- mice exhibit a more severe pain phenotype compared to their wild-type counterparts, suggesting an impaired endogenous defense mechanism against hyperalgesia in the absence of the SST4 receptor.[1][2][3]
| Treatment Group | Genotype | Paw Withdrawal Threshold (% of baseline) | Inhibition of Hyperalgesia |
| Vehicle | Wild-Type (WT) | ~50% | 0% |
| This compound (100 µg/kg) | Wild-Type (WT) | Significantly higher than vehicle-treated WT | Significant |
| Vehicle | SST4 Knockout (sst4-/-) | ~40% | 0% |
| This compound (100 µg/kg) | SST4 Knockout (sst4-/-) | No significant difference from vehicle-treated sst4-/- | None |
Table 1: Summary of this compound's effect on mechanical hyperalgesia in a carrageenan-induced inflammation model. Data synthesized from findings reported in Helyes et al., 2009.
Comparison with Alternative SST4 Agonists
The essential role of the SST4 receptor in mediating the effects of its agonists is not unique to this compound. Similar findings have been reported for other SST4-selective compounds, such as TT-232. In studies utilizing SST4-deficient mice, the analgesic and anti-inflammatory effects of TT-232 were completely abolished, further solidifying the SST4 receptor as the sole mediator of these actions for this class of compounds.[4][5]
| Compound | Genotype | Analgesic Effect in Neuropathic Pain Model |
| TT-232 (100 µg/kg) | Wild-Type (WT) | 35.7% inhibition |
| TT-232 (100 µg/kg) | SST4 Knockout (sst4-/-) | No significant effect |
| TT-232 (200 µg/kg) | Wild-Type (WT) | 50.4% inhibition |
| TT-232 (200 µg/kg) | SST4 Knockout (sst4-/-) | No significant effect |
Table 2: Efficacy of the SST4 agonist TT-232 in a chronic neuropathic pain model in wild-type versus SST4 knockout mice. Data from Horváth et al., 2023.
Experimental Protocols
Carrageenan-Induced Mechanical Hyperalgesia Model
This model is widely used to assess the efficacy of analgesic compounds in a setting of acute inflammation.
Animal Models:
-
Wild-type (C57BL/6) mice.
-
SST4 receptor gene-deleted (sst4-/-) mice on a C57BL/6 background.
Procedure:
-
Induction of Inflammation: A 1-2% solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw of the mice.[6][7][8]
-
Drug Administration: this compound (e.g., 100 µg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at a specified time point relative to the carrageenan injection.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) in response to a mechanical stimulus is measured using von Frey filaments.[6][9] The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the PWT. Measurements are typically taken before and at multiple time points after carrageenan injection and drug administration.
Signaling Pathways and Experimental Workflow
The signaling pathway of SST4 activation by this compound and the experimental workflow to confirm its role using knockout models can be visualized in the following diagrams.
References
- 1. Impaired defense mechanism against inflammation, hyperalgesia, and airway hyperreactivity in somatostatin 4 receptor gene-deleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. aragen.com [aragen.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling J-2156
Disclaimer: No specific Safety Data Sheet (SDS) for J-2156 was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a potent and selective somatostatin receptor 4 (SST4) agonist. As with any potent research chemical, proper handling and safety precautions are paramount to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling such materials.[1][2][3][4][5]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational and Disposal Plans
A clear and structured plan for the operation and disposal of this compound is crucial for maintaining a safe laboratory environment.
| Operational Step | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage or leaks. Store in a cool, well-ventilated area, away from incompatible materials. The product page for a similar compound suggests sealed storage, away from moisture. |
| Preparation | All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure. Use engineering controls like ventilated balance enclosures for weighing. |
| Spill Response | In case of a spill, evacuate the area and alert others. Use a spill kit appropriate for chemical hazards. Clean the spill from the outside in, and dispose of all cleanup materials as hazardous waste.[1] |
| Decontamination | Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. |
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes, gloves, bench paper) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Solvents used to dissolve this compound or to clean contaminated surfaces should be collected in a designated hazardous waste container for flammable or chemical waste, as appropriate. Label the container clearly. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Protocols
Due to the absence of specific experimental protocols for handling this compound in the search results, it is imperative to adhere to the general best practices for handling potent pharmaceutical compounds.[6][7] A risk assessment should be performed before any new procedure involving this compound.
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and all required equipment is clean and readily available within the containment area (e.g., fume hood).
-
Weighing: Use a ventilated balance enclosure or a glove box to weigh the compound. Handle the powder gently to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of potent compounds like this compound.
A logical workflow for the safe handling of potent compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. safety.chem.byu.edu [safety.chem.byu.edu]
- 5. wm.edu [wm.edu]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
